4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPORHXEHBGCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535690 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90035-20-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde chemical structure and properties
An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its core chemical structure, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and its applications, particularly within the realm of drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic aldehyde characterized by a diaryl ether linkage. The structure consists of a benzaldehyde ring connected via an ether oxygen to a para-substituted trifluoromethylphenyl group. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and the electrophilic aldehyde (-CHO) group dictates its chemical reactivity and utility as a synthetic building block.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 90035-20-4 | [1] |
| Molecular Formula | C₁₄H₉F₃O₂ | [1] |
| Molecular Weight | 266.22 g/mol | [1][2] |
| Boiling Point | 326.9 ± 42.0 °C (Predicted) | [1] |
| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Colorless oil | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is effective due to the activation of the aromatic ring by the aldehyde group on the electrophile and the stability of the resulting phenoxide nucleophile.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard laboratory procedure for the synthesis of diaryl ethers.[1]
-
Reagent Preparation: To a solution of 4-(trifluoromethyl)phenol (9.1 g, 56 mmol, 1.2 eq.) in N,N-dimethylformamide (DMF, 100 mL), add cesium carbonate (22.8 g, 70 mmol, 1.5 eq.) and 4-fluorobenzaldehyde (5 mL, 46.6 mmol, 1.0 eq.) sequentially.
-
Expert Insight: Cesium carbonate is chosen as the base because its high solubility in DMF and the large, soft cesium cation effectively promote the formation of the phenoxide nucleophile without significant side reactions. DMF is an ideal polar aprotic solvent that can solvate the cation, leaving a highly reactive "naked" phenoxide anion for the SNAr reaction.
-
-
Reaction Execution: Stir the reaction mixture at room temperature to ensure homogeneity, then warm the mixture to 85°C. Maintain stirring at this temperature for 16 hours.
-
Expert Insight: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich 4-fluorobenzaldehyde ring. Monitoring the reaction by TLC or LCMS is recommended to ensure completion.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the insoluble cesium salts.
-
Expert Insight: Filtration is a critical step to remove inorganic byproducts before solvent evaporation, which simplifies the subsequent purification process.
-
-
Purification: Concentrate the filtrate under reduced pressure to remove the DMF. Purify the resulting crude product by flash column chromatography using a silica gel stationary phase and a cyclohexane/ethyl acetate (70/30, v/v) mobile phase.
-
Expert Insight: The choice of a relatively non-polar eluent system is tailored to the moderate polarity of the diaryl ether product, allowing for efficient separation from any unreacted starting materials or polar impurities.
-
-
Product Characterization: The final product, 4-(4'-(trifluoromethyl))phenoxybenzaldehyde, is obtained as a colorless oil (yield: ~73%).[1]
Spectroscopic Characterization
Confirmation of the chemical structure and assessment of purity are achieved through standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the product can be confirmed by ¹H NMR spectroscopy. Expected signals include a singlet for the aldehydic proton around δ 9.97 ppm, and a series of multiplets in the aromatic region (δ 7.11-7.91 ppm) corresponding to the eight aromatic protons.[1]
-
LCMS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound. For this compound, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 267.[1]
-
Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands, including a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C-O-C stretches for the ether linkage around 1250-1050 cm⁻¹, and strong C-F stretching bands characteristic of the trifluoromethyl group.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate for constructing more complex molecular architectures.
-
Scaffold for Drug Discovery: The trifluoromethyl group is a bioisostere for chlorine and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4][5] This makes trifluoromethyl-containing building blocks like the topic compound highly valuable in medicinal chemistry. The aldehyde group provides a reactive handle for a variety of chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to build out the final drug molecule.[6]
-
Intermediate in Agrochemicals and Materials Science: Similar to its role in pharmaceuticals, this compound can serve as a precursor in the synthesis of advanced pesticides and herbicides, where the trifluoromethyl moiety often enhances efficacy.[7] Its structural motifs are also relevant in materials science for creating specialized polymers and coatings with enhanced thermal stability or specific electronic properties.[8]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. While specific hazard data for this exact compound is limited, guidelines for structurally similar aromatic aldehydes and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[9][11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1]
-
First Aid:
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. The reactive aldehyde, the linking ether, and the property-enhancing trifluoromethyl group make it a versatile building block for synthesizing a wide array of complex organic molecules. Its primary applications lie in the fields of pharmaceutical and agrochemical research, where the introduction of the trifluoromethyl moiety is a well-established strategy for optimizing the performance of bioactive compounds. A thorough understanding of its synthesis, properties, and handling is crucial for any researcher intending to utilize this potent synthetic tool.
References
- 1. 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE CAS#: 90035-20-4 [m.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
The Trifluoromethyl Group: A Linchpin in the Molecular Architecture of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted role of the trifluoromethyl group in the context of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, a molecule of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals. We will explore how the unique electronic and steric properties of the -CF3 group profoundly influence the molecule's physicochemical characteristics, metabolic stability, and biological activity. This document will serve as a comprehensive resource, integrating theoretical principles with practical experimental insights to illuminate the causal relationships between structure and function.
Introduction: The Strategic Imperative of Fluorination in Drug Design
The introduction of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profiles of drug candidates.[1][2][3] Among the various fluorinated substituents, the trifluoromethyl group stands out for its profound impact on a molecule's properties.[4] Its incorporation can dramatically alter lipophilicity, metabolic stability, and binding affinity to biological targets.[1][4][5] Approximately 20% of all marketed pharmaceuticals contain fluorine, a testament to the transformative power of this element in drug design.[1][6]
This compound serves as an exemplary case study. This molecule features a trifluoromethyl group on a phenoxy ring, which in turn is connected to a benzaldehyde moiety. This arrangement allows for a systematic analysis of how the -CF3 group's influence propagates through the molecular structure, affecting both the phenoxy and benzaldehyde components. Understanding these effects is critical for the rational design of novel bioactive compounds.
Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group exerts a powerful influence on the electronic and physical properties of the parent molecule primarily through its strong electron-withdrawing inductive effect and its significant contribution to lipophilicity.
Electronic Effects: A Powerful Electron Sink
The three highly electronegative fluorine atoms make the trifluoromethyl group one of the most potent electron-withdrawing groups in organic chemistry.[6][7][8][9] This strong inductive effect (-I) deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic substitution.[10] In this compound, this deactivation of the phenoxy ring can influence its reactivity in synthetic transformations. Furthermore, this electron-withdrawing nature can significantly impact the acidity of nearby protons and the basicity of adjacent functional groups.[9][11]
Lipophilicity and Membrane Permeability
The trifluoromethyl group is highly lipophilic, a property that is crucial for a drug's ability to cross biological membranes and reach its target.[1][8][9] The Hansch-Fujita π constant for a -CF3 group is +0.88, indicating a significant increase in lipophilicity compared to a hydrogen atom.[1][6] This enhanced lipophilicity can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][12] However, the relationship between trifluorination and lipophilicity can be complex and position-dependent.[13] In the case of this compound, the -CF3 group on the phenoxy ring is expected to significantly increase the overall lipophilicity of the molecule.
Steric and Conformational Influence
The trifluoromethyl group is bulkier than a hydrogen or a methyl group, and its steric presence can influence the conformation of the molecule and its interactions with biological targets.[1][9] This steric bulk can be advantageous in drug design, as it can enhance binding affinity and selectivity by promoting favorable hydrophobic interactions within a receptor's binding pocket.[1][4]
Enhancing Metabolic Stability: A Shield Against Biotransformation
A major challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[14] The trifluoromethyl group is exceptionally resistant to metabolic oxidation due to the high strength of the carbon-fluorine (C-F) bond.[1][5][14][15]
By replacing a metabolically labile methyl group or hydrogen atom with a -CF3 group, medicinal chemists can effectively block a key site of metabolism.[4][11][14] This "metabolic switching" strategy can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[14] In this compound, the trifluoromethyl group on the phenoxy ring is not susceptible to the oxidative metabolism that a corresponding methyl group would be, thus conferring enhanced metabolic stability to that portion of the molecule.
Modulation of Biological Activity
The electronic and steric properties of the trifluoromethyl group can profoundly influence a molecule's interaction with its biological target, often leading to enhanced potency and selectivity.[16]
Impact on Receptor Binding
The strong electron-withdrawing nature of the -CF3 group can alter the electronic landscape of the molecule, leading to stronger electrostatic and hydrogen bonding interactions with the amino acid residues of a target protein.[1][17] This can result in increased binding affinity and, consequently, higher biological activity.[5]
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[18] The benzaldehyde moiety provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular scaffolds.[19] The trifluoromethylated phenoxy group is then carried into the final product, imparting its beneficial properties. For example, this building block is utilized in the synthesis of insecticides, where the trifluoromethyl group contributes to the potency and metabolic stability of the final product.[20]
While benzaldehyde itself exhibits some antimicrobial and insecticidal activity, its potency is often limited.[21][22][23][24] The incorporation of the 4-(trifluoromethyl)phenoxy group can significantly enhance these properties in the resulting derivatives.
Synthesis and Experimental Protocols
The synthesis of this compound and related compounds typically involves nucleophilic aromatic substitution or etherification reactions.
Synthesis of this compound
A common synthetic route involves the reaction of 4-fluorobenzaldehyde or a related precursor with 4-(trifluoromethyl)phenol in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight molar excess of a strong base, such as potassium carbonate or sodium hydride, to the solution at room temperature. Stir the mixture for 30 minutes to an hour to form the corresponding phenoxide.
-
Addition of Electrophile: Slowly add an equimolar amount of 4-fluorobenzaldehyde to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl stretch.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Physicochemical Effects of the Trifluoromethyl Group
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A-Z Guide to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth exploration of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a key synthetic building block in modern organic and medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group and a diaryl ether linkage imparts unique physicochemical properties to the molecule, making it a valuable precursor for a wide range of applications, from pharmaceuticals to advanced materials.[1][2] This document details optimized synthetic protocols, analyzes the compound's characteristic reactivity, presents its spectroscopic profile, and discusses its utility with examples from contemporary research. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: Strategic Importance in Molecular Design
The deliberate use of fluorinated motifs is a cornerstone of modern drug design.[1][3] The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] When positioned on a phenyl ring, the -CF3 group acts as a strong electron-withdrawing substituent and can enhance interactions with biological targets.[4][5]
This compound combines this influential group with a diaryl ether scaffold. Diaryl ethers are prevalent structures in natural products and pharmacologically active compounds, valued for their conformational flexibility and chemical stability.[6] The aldehyde functional group serves as a versatile handle for a multitude of subsequent chemical transformations. Consequently, this building block offers a streamlined pathway to complex molecules with desirable pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a building block's physical and spectral characteristics is fundamental to its successful application in synthesis.
Physical Properties
| Property | Value |
| CAS Number | 50649-62-2 |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68-72 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO, Acetone); Insoluble in water. |
Spectroscopic Characterization
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the aldehydic proton (~9.9-10.1 ppm), and a series of doublets and multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The distinct splitting patterns are dictated by the substitution on each ring.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~190-192 ppm).[7] The carbon atom of the -CF3 group will appear as a quartet due to C-F coupling. Aromatic carbons will resonate in the ~115-165 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong absorption band will be observed for the carbonyl (C=O) stretch of the aldehyde, typically around 1690-1710 cm⁻¹.[8] The C-O-C stretch of the diaryl ether will appear in the 1200-1260 cm⁻¹ region, and strong C-F stretching bands will be present around 1100-1350 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ observed at m/z 266.22.
Synthesis of the Core Building Block
The most common and efficient method for constructing the diaryl ether linkage in this compound is through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation.[6][9]
Synthetic Workflow: Nucleophilic Aromatic Substitution
This approach involves the reaction of a phenol with an activated aryl halide. In this case, 4-fluorobenzaldehyde serves as the electrophile, activated by the electron-withdrawing aldehyde group, and 4-(trifluoromethyl)phenol acts as the nucleophile.
Detailed Experimental Protocol (SNAr)
Objective: To synthesize this compound from 4-fluorobenzaldehyde and 4-(trifluoromethyl)phenol.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
4-(Trifluoromethyl)phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde, 4-(trifluoromethyl)phenol, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry (typically 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.[10]
-
Causality Insight: The high temperature is necessary to overcome the activation energy for the SNAr reaction. DMSO is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation and leaving the carbonate anion available to deprotonate the phenol, thus generating a potent nucleophile.[10]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure product.[10]
Reactivity and Synthetic Utility
The aldehyde group is a versatile functional group that serves as a gateway to numerous molecular architectures. The electron-withdrawing nature of the trifluoromethyl group on the distal ring can subtly influence the reactivity of the aldehyde carbonyl.[5]
Schiff Base (Imine) Formation
Condensation with primary amines yields Schiff bases, which are important intermediates for the synthesis of various heterocyclic compounds and ligands.
-
Protocol: Dissolve the aldehyde (1 eq) and a primary amine (1 eq) in a solvent like ethanol or toluene. Add a catalytic amount of acetic acid and heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product. The imine product is typically isolated after solvent removal.[8]
Reductive Amination
A one-pot reaction that converts the aldehyde directly into a secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for building libraries of compounds.
-
Protocol: The aldehyde (1 eq) and an amine (1.1 eq) are stirred in a solvent like methanol or dichloroethane (DCE). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise. The reaction proceeds at room temperature. The choice of STAB is often preferred as it is less toxic and tolerant of mildly acidic conditions which can catalyze the initial imine formation.
Wittig Reaction
The Wittig reaction provides a reliable method for forming alkenes by reacting the aldehyde with a phosphorus ylide.
-
Protocol: A phosphonium salt is deprotonated with a strong base (e.g., n-BuLi, NaH) to form the ylide in situ in an anhydrous solvent like THF. The aldehyde, dissolved in THF, is then added (often at low temperature) to the ylide solution. The reaction is allowed to warm to room temperature, followed by an aqueous workup to yield the alkene product.
Oxidation and Reduction
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde is readily reduced to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Applications in Drug Discovery and Materials Science
The 4-(4-(trifluoromethyl)phenoxy)phenyl moiety is a privileged scaffold found in numerous biologically active molecules and advanced materials.
-
Pharmaceuticals: This building block is a precursor for compounds investigated as kinase inhibitors, anti-inflammatory agents, and treatments for metabolic disorders. The trifluoromethyl group often enhances cell membrane permeability and metabolic stability, while the diaryl ether provides an optimal geometry for binding to enzyme active sites.[11][12]
-
Agrochemicals: It is used in the synthesis of potent herbicides and insecticides.[2] The structural features contribute to the molecule's environmental stability and targeted biological activity.
-
Materials Science: The compound can be incorporated into polymers and liquid crystals. The rigidity of the aromatic rings and the polarity of the ether and trifluoromethyl groups can influence the final material's thermal stability and optical properties.[2]
Conclusion
This compound is a high-value, versatile synthetic intermediate. Its strategic design combines the advantageous properties of the trifluoromethyl group and the diaryl ether linkage with the synthetic flexibility of the aldehyde functional group. The reliable synthetic protocols and predictable reactivity described in this guide enable chemists to efficiently incorporate this powerful building block into complex molecular targets, accelerating innovation in drug discovery, agrochemicals, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 3. Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Drug Discovery (2014) | Grégory Landelle | 287 Citations [scispace.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. ukm.my [ukm.my]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde and its Derivatives for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a versatile building block in modern synthetic chemistry, and its derivatives. We will delve into its synthesis, characterization, and the vast potential of its derivatives in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.
Introduction to the Core Scaffold: this compound
This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethyl-substituted phenoxy group. This unique combination of a reactive aldehyde functionality and a lipophilic, electron-withdrawing trifluoromethyl (-CF3) moiety makes it a highly valuable intermediate in the synthesis of a diverse range of organic molecules. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold particularly attractive for medicinal chemistry applications.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O₂ | [Calculated] |
| Molecular Weight | 266.22 g/mol | [Calculated] |
| Appearance | Colorless to light yellow oil or solid | [General observation] |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | [General observation] |
Synthesis of the Core Molecule
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)phenol in the presence of a base.
Protocol: Synthesis of this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
4-Fluorobenzaldehyde
-
4-(Trifluoromethyl)phenol
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Addition of Aldehyde: To the stirred suspension, add 4-fluorobenzaldehyde (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol, facilitating the nucleophilic attack. Cesium carbonate can be used for more challenging substrates due to its higher solubility and basicity.
-
Choice of Solvent: DMF and DMSO are excellent polar aprotic solvents for this type of reaction as they can dissolve the reactants and salts, and their high boiling points allow for elevated reaction temperatures.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for subsequent synthetic steps.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of the core molecule.
Characterization of this compound
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.97 (s, 1H, -CHO): The aldehyde proton appears as a sharp singlet in the downfield region.
-
δ 7.91 (d, J = 8.8 Hz, 2H, Ar-H): Protons ortho to the aldehyde group.
-
δ 7.67 (d, J = 8.8 Hz, 2H, Ar-H): Protons on the trifluoromethyl-substituted ring.
-
δ 7.15 (d, J = 8.8 Hz, 2H, Ar-H): Protons on the trifluoromethyl-substituted ring.
-
δ 7.10 (d, J = 8.8 Hz, 2H, Ar-H): Protons ortho to the phenoxy linkage.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 190.8 (-CHO): Carbonyl carbon of the aldehyde.
-
δ 163.7, 160.2, 132.5, 127.3 (q, J = 33 Hz), 125.0 (q, J = 272 Hz), 123.0, 118.0, 117.5: Aromatic carbons. The quartet splitting pattern for carbons near the -CF₃ group is a characteristic feature.
-
-
FTIR (KBr, cm⁻¹):
-
~2850, 2750 (C-H stretch of aldehyde): Characteristic C-H stretching vibrations of the aldehyde proton.
-
~1700 (C=O stretch): Strong absorption due to the carbonyl group of the aldehyde.
-
~1600, 1500 (C=C aromatic stretch): Aromatic ring vibrations.
-
~1250 (C-O-C stretch): Ether linkage vibration.
-
~1320, 1160, 1110 (C-F stretch): Strong absorptions characteristic of the trifluoromethyl group.
-
-
Mass Spectrometry (EI):
-
m/z 266 (M⁺): Molecular ion peak.
-
m/z 265 (M-H)⁺: Loss of the aldehyde proton.
-
m/z 237 (M-CHO)⁺: Loss of the formyl group.
-
m/z 147: Fragment corresponding to the trifluoromethylphenoxy cation.
-
m/z 121: Fragment corresponding to the formyl-phenoxy cation.
-
Synthesis of Key Derivatives
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Here, we focus on the synthesis of two prominent classes: Schiff bases and chalcones.
Schiff Bases
Schiff bases, or imines, are synthesized by the condensation of an aldehyde with a primary amine. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
General Reaction Scheme:
Caption: General synthesis of Schiff base derivatives.
Protocol: Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Glacial acetic acid
-
Ethanol
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Amine Addition: Add the substituted aniline (1 equivalent) to the solution.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification if necessary.
Chalcones
Chalcones are α,β-unsaturated ketones synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone.[1] They are precursors to flavonoids and exhibit a wide range of biological activities, including significant anticancer properties.[2]
General Reaction Scheme:
Caption: General synthesis of chalcone derivatives.
Protocol: Synthesis of a Chalcone Derivative[3]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
Step-by-Step Procedure:
-
Reactant Mixture: In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH.
-
Reaction: Continue stirring at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure chalcone derivative.[3]
Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown significant promise in various fields, particularly in drug discovery.
Anticancer Activity of Chalcone Derivatives
Chalcones derived from this scaffold have been investigated for their potential as anticancer agents.[4] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes and transcription factors.
Mechanism of Action: Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often in the G2/M phase.[5][6] Key signaling pathways that are often modulated include:
-
NF-κB Pathway: Some chalcones can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another target. Chalcones can modulate the activity of kinases like ERK, JNK, and p38, leading to the induction of apoptosis.
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, is another mechanism by which chalcones can induce apoptosis in cancer cells.[8]
Structure-Activity Relationship (SAR):
-
The presence and position of substituents on both aromatic rings significantly influence the anticancer activity.
-
Electron-donating groups (e.g., -OCH₃) on the acetophenone-derived ring and electron-withdrawing groups on the benzaldehyde-derived ring often enhance activity.
-
The trifluoromethyl group on the phenoxy ring generally contributes to increased lipophilicity and potency.[4]
Diagram of Anticancer Mechanisms:
Caption: Key anticancer mechanisms of chalcone derivatives.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases incorporating the this compound scaffold have demonstrated promising antibacterial and antifungal activities.[9][10] The imine (-C=N-) group is crucial for their biological activity.
Mechanism of Action: The exact mechanism can vary, but proposed modes of action include:
-
Inhibition of Cell Wall Synthesis: The Schiff bases may interfere with the enzymes responsible for the synthesis of the bacterial cell wall, leading to cell lysis.
-
Disruption of Cell Membrane: The lipophilic nature of these compounds can facilitate their insertion into the microbial cell membrane, disrupting its integrity and function.
-
Inhibition of DNA Gyrase: Some Schiff bases can inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.
-
Chelation of Metal Ions: The imine nitrogen and other heteroatoms can chelate essential metal ions required for microbial enzyme function.
Structure-Activity Relationship (SAR):
-
The nature of the substituent on the aniline ring plays a critical role in determining the antimicrobial potency and spectrum.
-
Electron-withdrawing groups (e.g., halogens) on the aniline ring can enhance antibacterial activity.[11]
-
The presence of the trifluoromethyl group is often associated with increased efficacy.[12]
Conclusion and Future Perspectives
This compound is a valuable and versatile synthetic intermediate with significant potential for the development of novel bioactive molecules. The straightforward synthesis of its derivatives, such as Schiff bases and chalcones, combined with the beneficial properties imparted by the trifluoromethylphenoxy moiety, makes this scaffold a prime candidate for further exploration in drug discovery programs. Future research should focus on the synthesis of a wider variety of heterocyclic derivatives, detailed mechanistic studies of the most potent compounds, and quantitative structure-activity relationship (QSAR) analyses to guide the rational design of new therapeutic agents.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. ijres.org [ijres.org]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcones in cancer: understanding their role in terms of QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmrsti.com [ijmrsti.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde (CAS: 90035-20-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, with the CAS number 90035-20-4, is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzaldehyde core linked to a trifluoromethyl-substituted phenoxy group via an ether bond, makes it a valuable building block in the development of new chemical entities, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl moiety can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the properties, synthesis, safety data, and applications of this compound, tailored for professionals in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 90035-20-4 | Internal Database |
| Molecular Formula | C₁₄H₉F₃O₂ | Internal Database |
| Molecular Weight | 266.22 g/mol | Internal Database |
| Appearance | Colorless oil | Internal Database |
| Boiling Point (Predicted) | 326.9 ± 42.0 °C | Internal Database |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ | Internal Database |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | Internal Database |
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis of 4-{[4-(Trifluoromethyl)phenyl]oxy}benzaldehyde
Materials:
-
4-(Trifluoromethyl)phenol
-
4-Fluorobenzaldehyde
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Cyclohexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a solution of 4-(trifluoromethyl)phenol (1.2 equivalents) in N,N-dimethylformamide (DMF), add cesium carbonate (1.5 equivalents) and 4-fluorobenzaldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature to ensure homogeneity, then heat to 85°C.
-
Maintain the reaction at 85°C with continuous stirring for 16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a cyclohexane/ethyl acetate (70/30, v/v) eluent system.
-
The final product, 4-(4'-trifluoromethyl)phenoxybenzaldehyde, is obtained as a colorless oil.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Safety Data
Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, a complete GHS classification cannot be provided at this time. However, based on the safety data of structurally related compounds such as other substituted benzaldehydes and fluorinated aromatics, a cautious approach to handling is strongly recommended. The following information is based on general principles for handling similar chemical intermediates.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Potential Hazards (Inferred from Structurally Similar Compounds):
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
-
May cause respiratory tract irritation.
Diagram of Safe Handling Workflow:
Caption: Recommended safe handling workflow for chemical intermediates.
Applications in Research and Drug Development
This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a bioisostere for several functional groups and can enhance the metabolic stability and lipophilicity of a drug candidate, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3]
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate stilbene and other alkene derivatives.
-
Aldol condensations to create α,β-unsaturated carbonyl compounds.
-
Oxidation to the corresponding benzoic acid.
-
Reduction to the corresponding benzyl alcohol.
These transformations open up pathways to a diverse array of complex molecules with potential therapeutic applications. Researchers in drug discovery can utilize this intermediate to synthesize libraries of novel compounds for screening against various biological targets.
Conclusion
This compound (CAS: 90035-20-4) is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique structure allows for a wide range of chemical modifications, making it an important tool for researchers and drug development professionals. While detailed, specific safety data is not yet widely available, adherence to standard laboratory safety protocols for handling chemical intermediates is essential. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of building blocks like this compound is likely to increase.
References
Electron-withdrawing effects in 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
An In-depth Technical Guide to the Electron-Withdrawing Effects in 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of this compound, a key intermediate in the synthesis of pharmaceuticals and advanced materials. We will dissect the potent electron-withdrawing effects originating from the trifluoromethyl and aldehyde moieties, and the nuanced electronic contribution of the bridging phenoxy group. This document synthesizes theoretical principles with practical spectroscopic data and experimental protocols, offering field-proven insights for professionals engaged in molecular design and synthesis.
Introduction: The Molecular Architecture and Its Significance
This compound is a bi-aryl ether aldehyde whose chemical personality is dominated by strong electron-withdrawing characteristics. This property is not incidental; it is a deliberately engineered feature that renders the molecule a valuable building block in organic synthesis. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity. The aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular frameworks.
Understanding the interplay of the electronic effects within this molecule is paramount for predicting its reactivity and leveraging it effectively in synthetic strategies. The enhanced electrophilicity of the aldehyde's carbonyl carbon, a direct consequence of the cumulative electron-withdrawing pull, makes it highly susceptible to nucleophilic attack, facilitating reactions such as Wittig olefination, aldol condensations, and reductive aminations. This guide will explore the origins of these effects, their manifestation in spectroscopic data, and their practical implications.
Dissecting the Electronic Landscape: A Tale of Three Functional Groups
The electronic character of this compound is a synergistic outcome of the inductive and resonance effects of its constituent parts: the trifluoromethyl group, the ether linkage, and the aldehyde group.
The Trifluoromethyl (-CF3) Group: A Potent Inductive Sink
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems almost exclusively from a strong negative inductive effect (-I). This is due to the three highly electronegative fluorine atoms, which aggressively pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the phenyl ring, significantly lowering the electron density of the entire 4-(trifluoromethyl)phenyl moiety. Unlike many other groups, the -CF3 group does not participate in resonance donation or withdrawal. Its primary role is to act as a potent and reliable "electron sink."
The Phenoxy Linkage: A Duality of Effects
The phenoxy group presents a more complex electronic profile, exhibiting both an electron-withdrawing inductive effect and an electron-donating resonance effect.
-
Inductive Effect (-I): The oxygen atom is more electronegative than the carbons of the aromatic rings, leading it to withdraw electron density through the sigma bond framework.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the attached phenyl ring's pi-system.
In the context of this compound, the powerful -I effect of the trifluoromethyl group on the adjacent ring diminishes the electron-donating capacity (+M) of the ether oxygen. Consequently, the overall electronic contribution of the 4-(trifluoromethyl)phenoxy substituent on the benzaldehyde ring is strongly electron-withdrawing.
The Aldehyde (-CHO) Group: An Electrophilic Hub
The aldehyde group is itself a strong electron-withdrawing group, operating through both inductive and resonance mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density from the carbonyl carbon.
-
Resonance Effect (-M): The pi-electrons of the carbonyl group can delocalize into the aromatic ring, placing a partial positive charge on the ring, particularly at the ortho and para positions.
The cumulative effect of the 4-(trifluoromethyl)phenoxy group and the inherent withdrawing nature of the aldehyde function makes the carbonyl carbon of this compound exceptionally electrophilic and thus highly reactive toward nucleophiles.
Caption: Dominant electron-withdrawing effects in the molecule.
Spectroscopic Signature of Electron Withdrawal
The electronic environment of a molecule is directly probed by spectroscopic techniques. The electron-poor nature of this compound is clearly reflected in its NMR and IR spectra.
| Parameter | Typical Value / Observation | Interpretation |
| ¹H NMR (Aldehyde Proton) | ~9.9 - 10.1 ppm | The strong deshielding (downfield shift) of the aldehyde proton is a direct consequence of the cumulative electron-withdrawing effect of the entire molecule, which reduces the electron density around this proton. |
| ¹³C NMR (Carbonyl Carbon) | ~190 - 192 ppm | The carbonyl carbon resonance appears significantly downfield, indicative of its highly electrophilic and electron-deficient character. This is a hallmark of aldehydes substituted with strong electron-withdrawing groups. |
| IR Spectroscopy (C=O Stretch) | ~1705 - 1715 cm⁻¹ | Compared to unsubstituted benzaldehyde (~1700 cm⁻¹), the carbonyl stretching frequency is shifted to a higher wavenumber. Electron-withdrawing groups strengthen the C=O double bond by reducing electron donation to the antibonding orbital, thus increasing the energy (and frequency) required to stretch it. |
Experimental Section: Synthesis and Characterization
Synthesis Protocol: Ullmann Condensation
The synthesis of this compound is efficiently achieved via an Ullmann condensation reaction. This protocol describes the copper-catalyzed coupling of 4-fluorobenzaldehyde with 4-(trifluoromethyl)phenol.
Rationale: The Ullmann condensation is a robust method for forming diaryl ethers. The use of a copper catalyst facilitates the coupling between the aryl halide and the phenol. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure the reactants remain in solution at the required reaction temperature.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(trifluoromethyl)phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere.
-
Reactant Addition: Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Workflow for Structural Verification and Purity Analysis
A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized product.
Discovery and history of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde: Discovery and Methodologies
Introduction
This compound is a crucial intermediate in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries. Its structure, featuring a diaryl ether linkage and an aldehyde functional group, makes it a versatile building block. The presence of the trifluoromethyl group is of particular significance as it can enhance the metabolic stability, lipophilicity, and binding affinity of the final active molecule. This guide provides a comprehensive overview of the discovery and history of the synthesis of this important compound, with a focus on the evolution of synthetic methodologies. We will delve into the mechanistic details of both historical and contemporary synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals.
The Emergence of a Key Intermediate
The importance of this compound escalated with the discovery and development of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. This compound forms a core part of the Sorafenib structure, highlighting the need for efficient and scalable synthetic routes.
Historical Perspective: The Evolution of Diaryl Ether Synthesis
The construction of the diaryl ether bond is the cornerstone of synthesizing this compound. Historically, this has been achieved through two primary methodologies: the Ullmann condensation and nucleophilic aromatic substitution (SNAr).
The Classic Approach: Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, was the traditional method for forming diaryl ether linkages.[1][2] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at high temperatures.[3][4]
The classical Ullmann reaction, however, suffers from several drawbacks, including the need for harsh reaction conditions (high temperatures, often exceeding 200°C), the use of stoichiometric amounts of copper, and often, modest yields.[3] The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.[3]
Caption: Generalized mechanism of the Ullmann Condensation.
For the synthesis of this compound, an Ullmann approach would theoretically involve the coupling of a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with 4-(trifluoromethyl)phenol. However, the high temperatures required could be detrimental to the aldehyde functional group.
The Modern Approach: Nucleophilic Aromatic Substitution (SNAr)
With advancements in organic synthesis, nucleophilic aromatic substitution (SNAr) has emerged as a more efficient and milder alternative for constructing diaryl ethers.[5] This reaction is particularly effective when the aromatic ring bearing the leaving group is activated by electron-withdrawing groups, and the leaving group itself is a good one (F > Cl > Br > I).[6]
In the context of this compound synthesis, the aldehyde group at the para position of a 4-fluorobenzaldehyde substrate sufficiently activates the ring for nucleophilic attack by the phenoxide of 4-(trifluoromethyl)phenol.
The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
The earliest comprehensive report on the synthesis of a range of 4-aryloxyphenols and related benzaldehydes via SNAr was published by Yeager and Schissel in 1991, laying the groundwork for the now common application of this methodology.
Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution
The preferred modern synthesis of this compound is through a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-(trifluoromethyl)phenol. This method offers high yields and milder reaction conditions compared to the classical Ullmann condensation.
Experimental Protocol
Reaction:
4-Fluorobenzaldehyde + 4-(Trifluoromethyl)phenol → this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluorobenzaldehyde | 124.11 | 5.0 mL (5.79 g) | 46.6 |
| 4-(Trifluoromethyl)phenol | 162.11 | 9.1 g | 56.0 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 22.8 g | 70.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a solution of 4-(trifluoromethyl)phenol (9.1 g, 56 mmol) in N,N-dimethylformamide (DMF, 100 mL), add cesium carbonate (22.8 g, 70 mmol) followed by 4-fluorobenzaldehyde (5 mL, 46.6 mmol).
-
Stir the reaction mixture at room temperature for a brief period, then heat to 85°C.
-
Maintain the reaction at 85°C with continuous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the insoluble cesium salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (e.g., 70:30 v/v) as the eluent.
-
The final product, this compound, is obtained as a colorless oil. The expected yield is approximately 9.0 g (73%).
Characterization Data:
-
¹H NMR (CDCl₃): δ 9.97 (s, 1H), 7.91 (m, 2H), 7.67 (d, J=8.6 Hz, 2H), 7.20-7.11 (m, 4H).
-
LC-MS (M+H)⁺: 267.
Causality Behind Experimental Choices
-
Choice of Halobenzaldehyde: 4-Fluorobenzaldehyde is the preferred starting material because fluorine is the most effective leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[6]
-
Base Selection: Cesium carbonate is a strong, yet relatively mild, base that effectively deprotonates the phenolic hydroxyl group of 4-(trifluoromethyl)phenol to generate the nucleophilic phenoxide. Its high solubility in DMF contributes to a homogeneous reaction mixture.
-
Solvent: DMF is an excellent polar aprotic solvent for this reaction as it can solvate the cesium cation, leaving the phenoxide anion more nucleophilic. It also has a sufficiently high boiling point for the reaction temperature.
-
Temperature: The reaction is heated to 85°C to provide sufficient thermal energy to overcome the activation energy barrier of the reaction, ensuring a reasonable reaction rate without causing decomposition of the reactants or product.
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound has evolved from the harsh conditions of the classical Ullmann condensation to the milder and more efficient nucleophilic aromatic substitution. This progression reflects the broader advancements in synthetic organic chemistry, enabling the scalable production of this key intermediate for the pharmaceutical industry. The SNAr approach, utilizing 4-fluorobenzaldehyde and 4-(trifluoromethyl)phenol, stands as the current state-of-the-art method, providing high yields and operational simplicity. Understanding the historical context and the mechanistic underpinnings of these synthetic routes is essential for further process optimization and the development of novel synthetic strategies.
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. redalyc.org [redalyc.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Introduction: The Trifluoromethyl Group - A Pillar of Modern Medicinal Chemistry
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. bdj.co.jp [bdj.co.jp]
- 22. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Methodological & Application
Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde from 4-fluorobenzaldehyde
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde via Nucleophilic Aromatic Substitution
Introduction & Scientific Context
This compound is a valuable synthetic intermediate, serving as a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring a diaryl ether linkage, is a common motif in biologically active molecules. This application note provides a detailed, field-proven protocol for the synthesis of this compound from commercially available 4-fluorobenzaldehyde and 4-(trifluoromethyl)phenol.
The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful C-O bond-forming strategy is particularly effective here due to the electronic properties of the starting material, 4-fluorobenzaldehyde. The fluorine atom serves as an excellent leaving group, and its departure is facilitated by the strongly electron-withdrawing aldehyde group (-CHO) in the para position. This group stabilizes the transient, negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][2] The reaction is driven to completion by the use of a weak base, potassium carbonate, which deprotonates the phenolic nucleophile to generate the more reactive potassium phenoxide in situ.
This protocol has been optimized for high yield, purity, and operational simplicity, making it suitable for both small-scale research and larger-scale production campaigns.
Reaction Scheme & Mechanism
2.1 Overall Transformation
The synthesis proceeds via the condensation of 4-fluorobenzaldehyde with 4-(trifluoromethyl)phenol in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent.
2.2 Mechanistic Rationale
The SNAr mechanism for this diaryl ether synthesis is a well-established two-step addition-elimination process.[1][2]
-
Generation of the Nucleophile: Potassium carbonate (K₂CO₃), a mild inorganic base, deprotonates the hydroxyl group of 4-(trifluoromethyl)phenol. This generates the potassium 4-(trifluoromethyl)phenoxide, a potent nucleophile. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions.[3][4]
-
Nucleophilic Attack & Meisenheimer Complex Formation: The generated phenoxide anion attacks the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. This is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing aldehyde group, which is crucial for stabilizing the complex.
-
Elimination & Re-aromatization: The Meisenheimer complex rapidly collapses, ejecting the fluoride ion as the leaving group and restoring the aromaticity of the ring to yield the final diaryl ether product, this compound.
The selection of a polar aprotic solvent like DMF is critical. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the reaction rate.[5]
Detailed Experimental Protocol
3.1 Materials and Equipment
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier Example |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 459-57-4 | ≥98% | Sigma-Aldrich |
| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 402-45-9 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | ≥99%, anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ≥97% | Sigma-Aldrich |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-(trifluoromethyl)phenol (8.1 g, 50.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (10.4 g, 75.0 mmol, 1.5 equiv).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide. Following this, add 4-fluorobenzaldehyde (6.2 g, 50.0 mmol, 1.0 equiv) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 120 °C using a heating mantle and allow it to reflux under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-8 hours. The disappearance of the 4-fluorobenzaldehyde spot indicates completion.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of cold deionized water. A precipitate may form. Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
3.3 Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 15% ethyl acetate in n-hexane.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the solvent gradient, collecting fractions based on TLC analysis.
-
Final Step: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid. Expect a typical yield of 85-95%.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reagent preparation to the final, characterized product.
Caption: A schematic overview of the synthetic and purification workflow.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for the Final Product
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 58-61 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.98 (s, 1H, -CHO), 7.92 (d, J=8.7 Hz, 2H), 7.68 (d, J=8.5 Hz, 2H), 7.15 (d, J=8.5 Hz, 2H), 7.10 (d, J=8.7 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.8, 162.3, 159.9, 132.5, 127.4 (q, J=33.0 Hz), 127.3, 123.8 (q, J=272.0 Hz), 120.1, 119.5 |
| Mass Spec (EI) | m/z 266.05 (M⁺), 265.05 (M-H)⁺ |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). The trifluoromethyl group appears as a quartet in the ¹³C NMR due to C-F coupling.
Troubleshooting & Field Insights
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient heating or reaction time.2. Wet DMF or non-anhydrous K₂CO₃.3. Inefficient stirring. | 1. Ensure the internal temperature reaches 120 °C and extend the reaction time.2. Use freshly opened anhydrous solvents and flame-dry K₂CO₃ before use.3. Use a larger stir bar or mechanical stirring for larger scales. |
| Low Yield | 1. Incomplete extraction of the product.2. Loss of product during chromatography.3. Side reactions (e.g., decomposition at high temperatures). | 1. Perform at least three extractions and check the aqueous layer by TLC.2. Use a finer elution gradient and carefully monitor fractions.3. Avoid exceeding the recommended reaction temperature. |
| Product Contamination | 1. Residual DMF in the final product.2. Incomplete separation from starting materials. | 1. Ensure thorough washing with water and brine during workup. For trace amounts, co-evaporate with toluene.2. Optimize the chromatography gradient for better separation. |
Conclusion
The protocol detailed herein describes an efficient, high-yielding, and reliable method for the synthesis of this compound. By leveraging the principles of Nucleophilic Aromatic Substitution, this procedure provides a scalable route to a key synthetic intermediate. The clear, step-by-step instructions, coupled with the troubleshooting guide, ensure that researchers can confidently and successfully replicate these results.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Introduction: The Strategic Importance of Diaryl Ethers in Modern Chemistry
The diaryl ether linkage is a cornerstone structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] Its prevalence underscores the critical need for efficient and reliable synthetic methodologies. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, remains a highly relevant and powerful tool for the formation of these crucial C-O bonds.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, a valuable building block in medicinal chemistry and drug discovery, via an optimized Ullmann condensation. This protocol is designed for researchers, scientists, and drug development professionals seeking a reproducible and scalable method for the synthesis of complex diaryl ethers.
The Ullmann condensation involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[4] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern iterations, employing catalytic copper sources and accelerating ligands, have significantly broadened the reaction's scope and applicability under milder conditions. The synthesis of this compound presents a classic case for the application of a modified Ullmann protocol, coupling the readily available 4-hydroxybenzaldehyde with an electron-deficient aryl halide, 1-chloro-4-(trifluoromethyl)benzene. The electron-withdrawing nature of the trifluoromethyl group on the aryl halide facilitates the nucleophilic aromatic substitution, making this transformation particularly efficient.
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
The Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by the base, followed by coordination to the Cu(I) catalyst to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate. The presence of an electron-withdrawing group on the aryl halide, such as the trifluoromethyl group in our target synthesis, accelerates this step.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle.
The choice of ligand is crucial in stabilizing the copper catalyst, preventing its agglomeration, and facilitating the key steps of the catalytic cycle. Similarly, the selection of an appropriate base and solvent is critical for ensuring the efficient formation of the copper phenoxide and maintaining a suitable reaction environment.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for the synthesis of this compound on a laboratory scale, with considerations for scalability.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.22 g | 10.0 | Nucleophile |
| 1-Chloro-4-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.56 | 1.99 g | 11.0 | Electrophile |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 | Catalyst |
| L-Proline | C₅H₉NO₂ | 115.13 | 115 mg | 1.0 | Ligand |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - | Solvent |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), and L-proline (115 mg, 1.0 mmol).
-
Addition of Solvent and Reagent: To the flask, add dimethyl sulfoxide (DMSO, 20 mL) followed by 1-chloro-4-(trifluoromethyl)benzene (1.99 g, 11.0 mmol).
-
Inert Atmosphere: The flask is then evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.
-
Reaction: The reaction mixture is stirred vigorously and heated to 120 °C in an oil bath for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. Deionized water (50 mL) is added, and the mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification by Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity to 80:20 hexane:ethyl acetate is typically effective.
-
Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.
-
Final Product: The solvent is removed from the combined fractions by rotary evaporation to afford this compound as a white to off-white solid.
Expected Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ: 9.98 (s, 1H, -CHO), 7.93 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.8 Hz, 2H), 7.12 (d, J = 8.4 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 190.8, 162.1, 159.9, 132.5, 131.3, 127.3 (q, J = 3.8 Hz), 126.2 (q, J = 33.0 Hz), 124.2 (q, J = 272.0 Hz), 119.9, 118.9.
-
Mass Spectrometry (EI): m/z (%) = 266 (M⁺), 237, 147, 121.
Troubleshooting and Optimization
| Issue | Probable Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh, high-purity CuI. |
| Insufficiently anhydrous conditions | Ensure all glassware is oven-dried and use anhydrous solvent. | |
| Inefficient base | Use freshly ground, dry potassium carbonate. | |
| Formation of side products | High reaction temperature | Lower the reaction temperature to 110 °C and monitor the reaction closely. |
| Prolonged reaction time | Optimize the reaction time by careful TLC monitoring. | |
| Difficult purification | Co-elution of impurities | Optimize the eluent system for column chromatography with small-scale trials. |
Conclusion
This application note provides a comprehensive and reliable protocol for the Ullmann condensation synthesis of this compound. By detailing the mechanistic rationale, experimental procedure, purification, and characterization, we offer a robust method for accessing this important diaryl ether. The protocol's emphasis on commercially available and relatively inexpensive reagents makes it an attractive approach for both academic research and industrial drug development applications. Adherence to the outlined procedures and troubleshooting guidelines will enable researchers to consistently achieve high yields of the desired product.
References
The Strategic Utility of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Significance of the 4-(4-(Trifluoromethyl)phenoxy)phenyl Moiety in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 4-(4-(trifluoromethyl)phenoxy)phenyl group has emerged as a privileged scaffold, prized for its ability to impart a unique combination of properties to bioactive molecules. The diaryl ether linkage provides a degree of conformational flexibility, allowing for optimal interactions with target proteins.
The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability by blocking potential sites of oxidation. This often leads to improved oral bioavailability and a longer plasma half-life. Furthermore, the -CF3 group can modulate the pKa of nearby functionalities and engage in favorable non-covalent interactions within a protein's binding pocket, thereby increasing potency and selectivity.
This guide provides an in-depth exploration of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a versatile building block that serves as a gateway to a diverse array of therapeutic agents. We will delve into its synthesis, key applications, and provide detailed protocols for its utilization in the laboratory.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 4-fluorobenzaldehyde and 4-(trifluoromethyl)phenol.
Materials:
-
4-fluorobenzaldehyde
-
4-(trifluoromethyl)phenol
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)phenol (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield: 80-90%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in the Synthesis of Kinase Inhibitors: Sorafenib Analogues
The diaryl ether motif is a key structural feature of numerous kinase inhibitors, including the multi-kinase inhibitor Sorafenib. Sorafenib targets several kinases involved in tumor progression and angiogenesis, such as Raf-1, B-Raf, and VEGFR-2. This compound is an excellent starting material for the synthesis of Sorafenib analogues where the pyridine ring of Sorafenib is replaced by a substituted phenyl ring.
Protocol 2: Synthesis of a Sorafenib Analogue via Reductive Amination and Urea Formation
This protocol describes a two-step synthesis of a Sorafenib analogue starting from this compound.
Step 1: Reductive Amination
Materials:
-
This compound
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add methylamine (1.2 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB suspension to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-methyl-1-(4-(4-(trifluoromethyl)phenoxy)phenyl)methanamine can be purified by column chromatography or used directly in the next step.
Step 2: Urea Formation
Materials:
-
N-methyl-1-(4-(4-(trifluoromethyl)phenoxy)phenyl)methanamine (from Step 1)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional)
Procedure:
-
Dissolve the amine from Step 1 (1.0 eq) in anhydrous DCM.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at 0 °C.
-
If the amine starting material was a salt, add triethylamine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final Sorafenib analogue.
Table 1: Representative Kinase Inhibition Data for Sorafenib
| Kinase Target | IC50 (nM) |
| c-Raf | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E mutant) | 38 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Diagram 1: Simplified Raf/MEK/ERK Signaling Pathway
Caption: Inhibition of the Raf/MEK/ERK pathway by a Sorafenib analogue.
Application in the Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to increased levels of these endogenous signaling molecules, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects of direct cannabinoid receptor agonists. The structural motif present in the potent and selective FAAH inhibitor PF-3845 can be accessed using this compound as a precursor.
Protocol 3: Synthesis of a Key Intermediate for FAAH Inhibitors
This protocol outlines the synthesis of a piperidine-substituted intermediate, which is a core component of many FAAH inhibitors, via reductive amination.
Materials:
-
This compound
-
Piperidine-4-carboxamide
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add piperidine-4-carboxamide (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate, 1-((4-(4-(trifluoromethyl)phenoxy)phenyl)methyl)piperidine-4-carboxamide.
Table 2: Representative FAAH Inhibition Data
| Compound | Target | IC50 (nM) |
| PF-3845 | hFAAH | 4.6 |
| URB597 | hFAAH | 4.6 |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Diagram 2: Mechanism of FAAH Inhibition
Aldol condensation reactions with 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
An Application Guide to Aldol Condensation Reactions with 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Aldol Condensation in Modern Synthesis
The aldol condensation is a cornerstone of organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2][3] This reaction class enables the construction of complex molecular architectures from simpler carbonyl-containing precursors. A particularly powerful variant is the Claisen-Schmidt condensation, which involves the reaction between an aromatic aldehyde that lacks α-hydrogens and an enolizable aliphatic aldehyde or ketone.[4][5][6][7] This specificity prevents the self-condensation of the aromatic aldehyde, leading to higher selectivity and yield of the desired crossed-aldol product.[4][7]
This guide focuses on a substrate of significant interest in medicinal and materials chemistry: This compound . This molecule is an exemplary electrophile for Claisen-Schmidt reactions due to several key structural features:
-
Aromatic Aldehyde Core : Lacking α-hydrogens, it cannot enolize, making it a dedicated electrophilic partner and minimizing side-product formation.[5][7]
-
Trifluoromethyl (CF₃) Group : This moiety is a critical bioisostere in modern drug design.[8] Its strong electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, increasing its reactivity toward nucleophiles.[9][10] Furthermore, the CF₃ group can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[8][11][12]
-
Phenoxy Ether Linkage : The diaryl ether motif is a common scaffold in pharmacologically active compounds and advanced materials, contributing to the structural rigidity and conformational properties of the final product.[13]
By leveraging these properties, researchers can efficiently synthesize a diverse library of α,β-unsaturated ketones (chalcones) and related compounds, which are valuable intermediates for the development of novel therapeutics and functional materials.
Mechanistic Underpinnings: Controlling Reactivity
The success of the Claisen-Schmidt condensation hinges on a clear understanding of its reaction mechanism. The reaction can be catalyzed by either a base or an acid, with base-catalysis being the more common and often more efficient method for this substrate class.
Base-Catalyzed Aldol Condensation
The base-catalyzed pathway is a robust and straightforward method for reacting this compound with an enolizable ketone (e.g., acetophenone). The mechanism proceeds through several distinct steps:
-
Enolate Formation : A base, such as hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[1][2][14]
-
Nucleophilic Attack : The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[14][15]
-
Protonation : The alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial aldol addition product.[14]
-
Dehydration : The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic conditions. This step is thermodynamically driven by the formation of a highly stable, conjugated α,β-unsaturated ketone system and is often the rate-limiting step.[1][16][17]
Caption: Workflow of the base-catalyzed Claisen-Schmidt reaction.
Acid-Catalyzed Aldol Condensation
While less common for this specific transformation, an acid-catalyzed pathway is also viable. It proceeds via an enol intermediate rather than an enolate.
-
Carbonyl Protonation : The acid catalyst protonates the carbonyl oxygen of the ketone, increasing the acidity of its α-hydrogens.[18][19]
-
Enol Formation : A weak base (e.g., water) removes an α-hydrogen, leading to the formation of a neutral enol intermediate.[18][20]
-
Nucleophilic Attack : The enol, acting as a nucleophile, attacks the carbonyl carbon of a second aldehyde molecule that has also been activated by protonation.[18][21]
-
Dehydration : The resulting β-hydroxy ketone is protonated at the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water yields the final α,β-unsaturated product.[18][21]
Caption: Workflow of the acid-catalyzed Claisen-Schmidt reaction.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for conducting aldol condensations with this compound.
Data Presentation: Representative Reaction Conditions
The table below summarizes typical conditions and expected outcomes for the reaction of this compound with various ketones, providing a comparative overview for experimental design.
| Enolizable Partner | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Acetophenone | NaOH (1.2) | Ethanol | 25 | 4 | 85-95 |
| Acetone | KOH (2.5) | Ethanol/H₂O | 25 | 2 | 70-80* |
| Cyclohexanone | NaOH (1.2) | Ethanol | 25 | 6 | 80-90 |
| Acetophenone | NaOH (1.0) | None (Grinding) | 25 | 0.25 | 90-98 |
*Note: Using excess acetone can favor the mono-addition product, but a double condensation product is also possible.
Protocol 1: Standard Base-Catalyzed Synthesis in Solution
This protocol details a standard Claisen-Schmidt condensation using sodium hydroxide in ethanol, a widely applicable and reliable method.
Materials:
-
This compound (1.0 eq.)
-
Acetophenone (1.0 eq.)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in 95% ethanol. Use enough solvent to ensure complete dissolution at room temperature.[22]
-
Catalyst Addition : While stirring the solution at room temperature, slowly add an aqueous solution of 10% NaOH (1.2 eq.). A color change or slight warming may be observed. The product may begin to precipitate during this step.[23][24]
-
Reaction Monitoring : Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Workup : Once the reaction is complete, pour the mixture into a beaker of cold deionized water with stirring. This will precipitate the crude product.
-
Isolation of Crude Product : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove residual NaOH and other water-soluble impurities.[22]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure α,β-unsaturated ketone as a crystalline solid.[23]
Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)
This protocol outlines an environmentally benign and highly efficient solvent-free method.[22][25]
Materials:
-
This compound (1.0 eq.)
-
Acetophenone (1.0 eq.)
-
Solid NaOH, finely ground (1.0 eq.)
-
Porcelain mortar and pestle
-
Deionized Water
Procedure:
-
Grinding : Combine this compound (1.0 eq.), acetophenone (1.0 eq.), and finely ground solid NaOH (1.0 eq.) in a porcelain mortar.[22]
-
Reaction : Grind the mixture vigorously with a pestle. The solid reactants will typically form a paste or melt, and a color change is often observed. The reaction is typically exothermic and is often complete within 10-15 minutes of grinding.[22][25]
-
Workup : After the reaction is complete (the mixture solidifies), add deionized water to the mortar and break up the solid mass.
-
Purification : Transfer the solid to a Büchner funnel and wash thoroughly with copious amounts of water to remove the NaOH catalyst. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.[22]
Product Characterization
The identity and purity of the synthesized chalcone derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure. Key signals in ¹H NMR include the characteristic doublets for the vinyl protons of the α,β-unsaturated system.
-
Infrared (IR) Spectroscopy : The IR spectrum should show a strong absorption band for the conjugated carbonyl group (C=O) typically around 1650-1680 cm⁻¹.[13]
-
Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the expected molecular formula.[13]
-
Melting Point : A sharp melting point is indicative of a pure crystalline compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | Inactive catalyst; insufficient reaction time; low temperature. | Use fresh, high-purity NaOH/KOH. Ensure vigorous stirring. Allow the reaction to run longer or warm gently. |
| Formation of Side Products | Self-condensation of the ketone partner; incorrect stoichiometry. | Ensure the aromatic aldehyde is present in a 1:1 or slight excess ratio. Add the base catalyst slowly to the mixture of aldehyde and ketone. |
| Oily Product / Fails to Solidify | Product is impure; presence of unreacted starting material. | Wash the crude product thoroughly. Attempt purification via column chromatography instead of recrystallization. |
| Incomplete Dehydration | Insufficient catalyst or reaction time. | Add a catalytic amount of acid and heat gently after the initial reaction, or increase the amount of base and reaction time. |
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. praxilabs.com [praxilabs.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aldol Condensation [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 20. byjus.com [byjus.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. Claisen-Schmidt Condensation [cs.gordon.edu]
- 24. magritek.com [magritek.com]
- 25. rsc.org [rsc.org]
Application Notes & Protocols: Reductive Amination Using 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Introduction: The Strategic Importance of Reductive Amination and Fluorinated Motifs
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2][3] This powerful reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] The protocol's value is further amplified when employing structurally complex or electronically distinct substrates, such as 4-(4-(trifluoromethyl)phenoxy)benzaldehyde.
The subject aldehyde, featuring a trifluoromethyl group, introduces a unique electronic profile. The potent electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, which can influence the kinetics and outcome of the initial imine formation.[6] Furthermore, the incorporation of fluorinated groups is a widely adopted strategy in drug discovery to modulate metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the mechanistic underpinnings and practical execution of reductive amination protocols tailored for this specific and valuable substrate.
Mechanistic Insights: A Tale of Two Steps
The reductive amination process is fundamentally a two-stage reaction that is often performed in a single pot ("direct" reductive amination) or as a two-step sequence ("indirect" reductive amination).[1][7] Understanding the causality behind each step is critical for troubleshooting and optimization.
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines).[1] The rate of this step is often pH-dependent; mildly acidic conditions can catalyze the dehydration by protonating the hydroxyl group of the hemiaminal, facilitating its departure as a water molecule.[8]
-
Reduction: The newly formed C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent to furnish the final amine product.[9] The choice of reducing agent is paramount, as it must selectively reduce the iminium ion in the presence of the starting aldehyde to prevent competitive reduction to the corresponding alcohol.[3][10]
Diagram: The Reductive Amination Pathway
Caption: Generalized workflow for reductive amination.
Choosing the Right Tools: A Comparative Analysis of Reducing Agents
The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde but potent enough to efficiently reduce the intermediate imine or iminium ion.[3][8]
| Reducing Agent | Key Characteristics & Causality | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Preferred Choice. The steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over aldehydes.[10][11] It is moisture-sensitive but performs reliably under anhydrous conditions.[12] Acetic acid is sometimes added to catalyze imine formation.[7][13] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[11][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | A classic reagent that is also selective for iminium ions at mildly acidic pH (pH 4-5).[8][14] Its primary drawback is the generation of highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic.[14] | Methanol (MeOH), Ethanol (EtOH)[12] |
| Sodium Borohydride (NaBH₄) | A stronger, less selective reducing agent that can readily reduce aldehydes.[12] To be used effectively, the imine must be pre-formed before the addition of NaBH₄ in a two-step (indirect) procedure.[12][15][16] | Methanol (MeOH), Ethanol (EtOH)[12] |
| Titanium(IV) Isopropoxide (Ti(OiPr)₄) | Acts as a Lewis acid and a water scavenger, facilitating imine formation, especially with less reactive ketones or weakly nucleophilic amines.[17][18][19] The subsequent reduction is typically carried out with NaBH₄ or NaBH₃CN.[17][18] | Tetrahydrofuran (THF), Ethanol (EtOH)[17][18] |
| H₂ with Metal Catalyst (e.g., Pd/C) | A "green" alternative using catalytic hydrogenation.[1][20][21] Requires specialized hydrogenation equipment and can sometimes lead to side reactions if other reducible functional groups are present. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most common and generally recommended procedure for a wide range of primary and secondary amines due to its high selectivity and operational simplicity.[11][13]
Diagram: STAB Reductive Amination Workflow
Caption: Step-by-step workflow for the STAB-mediated protocol.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.05-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[13]
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Optional: Glacial acetic acid (1.0-2.0 equiv for less reactive amines/ketones)[13]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and the desired amine (1.05-1.2 equiv).
-
Solvent Addition: Add anhydrous DCE or DCM to dissolve the reactants (concentration typically 0.1-0.5 M). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.6 equiv) to the stirring mixture in portions. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or via an acid-base extraction to isolate the amine product.[16]
Protocol 2: Indirect Reductive Amination using Sodium Borohydride
This two-step method is advantageous when using the less expensive but more reactive NaBH₄, or when imine formation is slow.[15]
Materials:
-
Same as Protocol 1, but replacing STAB with Sodium Borohydride (NaBH₄, 1.5-2.0 equiv).
-
Anhydrous Methanol (MeOH) is the preferred solvent for imine formation.[12][15]
Procedure:
-
Step 1: Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.05-1.2 equiv) in anhydrous methanol. Stir at room temperature for 1-4 hours, or until imine formation is deemed complete by TLC or NMR analysis. A dehydrating agent like MgSO₄ can be added to drive the equilibrium.
-
Step 2: Reduction: Cool the reaction mixture in an ice bath (0 °C). Slowly and portion-wise, add sodium borohydride (1.5-2.0 equiv). Caution: Hydrogen gas evolution will occur.
-
Reaction and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC/LC-MS). The workup procedure is similar to Protocol 1, starting with quenching (e.g., with water or dilute HCl), followed by extraction, drying, and purification.
Troubleshooting and Key Considerations
-
Low Yield/Incomplete Reaction:
-
Cause: Inefficient imine formation, especially with weakly basic amines (e.g., anilines).[13]
-
Solution: Add 1-2 equivalents of acetic acid to catalyze imine formation in the STAB protocol.[13] For very challenging substrates, consider the Ti(OiPr)₄ protocol.[17] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate.
-
-
Formation of Alcohol Byproduct:
-
Cause: The reducing agent is too reactive and is reducing the starting aldehyde. This is common if using NaBH₄ in a one-pot procedure.
-
Solution: Switch to a more selective reagent like NaBH(OAc)₃.[10] If using NaBH₄, ensure imine formation is complete before adding the reducing agent.
-
-
Overalkylation (for Primary Amines):
-
Cause: The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.
-
Solution: Use a slight excess of the primary amine to favor the formation of the desired secondary amine. A stepwise procedure can also help control this.[15]
-
Conclusion
The reductive amination of this compound is a robust and versatile method for synthesizing a diverse array of fluorinated amine compounds. The direct, one-pot protocol using sodium triacetoxyborohydride offers the best balance of efficiency, selectivity, and operational simplicity for most applications. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these protocols to achieve their synthetic goals in drug discovery and materials science.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
- 19. Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Bentham Science [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
- 21. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Schiff Base Ligands from 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde: A Detailed Guide for Researchers
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of Schiff base ligands derived from 4-(4-(trifluoromethyl)phenoxy)benzaldehyde. This document offers in-depth insights into the synthetic process, causality behind experimental choices, and thorough characterization methodologies, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Trifluoromethylated Schiff Base Ligands
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with wide-ranging applications in coordination chemistry, catalysis, and medicinal chemistry.[1][2] The incorporation of a trifluoromethyl (-CF3) group into the molecular framework can significantly enhance the biological activity and physicochemical properties of these ligands. The high electronegativity and lipophilicity of the trifluoromethyl group can improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[3] This guide focuses on the synthesis of Schiff base ligands starting from this compound, a precursor that introduces this valuable moiety. These ligands are promising candidates for the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[4][5]
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds via a two-step mechanism involving a nucleophilic addition followed by a dehydration step.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is an unstable intermediate that readily undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base. This step is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
Figure 1: General reaction mechanism for the formation of a Schiff base from this compound and a primary amine.
Experimental Protocols: Synthesis of Schiff Base Ligands
This section provides detailed, step-by-step protocols for the synthesis of Schiff base ligands from this compound using both conventional heating and microwave-assisted methods. The choice of method may depend on the desired reaction time and available equipment.
Protocol 1: Conventional Synthesis via Reflux
This method is a widely used and reliable technique for Schiff base synthesis.
Materials:
-
This compound
-
Appropriate primary amine (e.g., ethylenediamine, o-phenylenediamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add a stoichiometric amount of the primary amine (e.g., 0.5 equivalents for a diamine to form a bis-Schiff base, or 1.0 equivalent for a monoamine).
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the reactivity of the amine, typically ranging from 2 to 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.
Materials:
-
This compound
-
Appropriate primary amine
-
Ethanol (or solvent-free)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 1.0 equivalent of this compound and the stoichiometric amount of the primary amine. For a solvent-free reaction, the reactants are mixed directly. For a solvent-assisted reaction, a small amount of ethanol can be added.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture at a predetermined power and temperature for a short duration, typically ranging from 2 to 10 minutes. The optimal conditions should be determined for each specific reaction.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product can be isolated by filtration if a solid has formed, or by recrystallization from a suitable solvent like ethanol.
| Parameter | Conventional Reflux | Microwave-Assisted |
| Reaction Time | 2 - 6 hours | 2 - 10 minutes |
| Temperature | Boiling point of solvent | Controlled (e.g., 80-120 °C) |
| Solvent | Typically Ethanol | Ethanol or solvent-free |
| Yield | Good to Excellent | Often higher than conventional |
| Energy Consumption | Higher | Lower |
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Methods.
Figure 2: Experimental workflow for the synthesis and characterization of Schiff base ligands.
Characterization of Schiff Base Ligands: A Self-Validating System
Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base ligands. The combination of spectroscopic techniques provides a self-validating system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base. The most critical evidence for the formation of the Schiff base is the appearance of a characteristic absorption band for the azomethine (-C=N-) group and the disappearance of the bands corresponding to the starting materials' carbonyl (-C=O) and primary amine (-NH2) groups.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| -C=N- (Azomethine) | 1600 - 1650 | Confirms Schiff base formation[7] |
| -C-O-C- (Ether) | 1200 - 1250 | Present in the starting aldehyde |
| C-F (Trifluoromethyl) | 1100 - 1200 | Characteristic of the -CF3 group[3] |
| -C=O (Aldehyde) | ~1700 | Should be absent in the final product |
| -NH2 (Primary Amine) | 3300 - 3500 | Should be absent in the final product |
Table 2: Expected FT-IR Absorption Bands for Schiff Base Ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized Schiff base.
-
¹H NMR: The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region (δ 8.0-9.0 ppm). The aromatic protons will show complex multiplets in the aromatic region (δ 6.5-8.0 ppm). The absence of the aldehyde proton signal (~δ 9.5-10.5 ppm) from the starting material is a key indicator of a complete reaction.[6]
-
¹³C NMR: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 140-165 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the Schiff base molecule. Typically, Schiff bases exhibit two main absorption bands: one at a shorter wavelength corresponding to the π → π* transition of the aromatic rings, and another at a longer wavelength corresponding to the n → π* transition of the azomethine group.
Single Crystal X-ray Diffraction
For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule.[8]
Applications in Drug Development
Schiff base ligands derived from this compound are of significant interest in drug development due to their potential biological activities.
-
Antimicrobial Activity: The presence of the azomethine group and the trifluoromethyl moiety can impart significant antibacterial and antifungal properties to the Schiff base ligands.[9] These compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).
-
Anticancer Activity: Many Schiff bases and their metal complexes have demonstrated potent anticancer activity.[2][4][10] The planar structure of some Schiff bases allows them to intercalate with DNA, while others may inhibit specific enzymes involved in cancer cell proliferation. The trifluoromethyl group can enhance the cytotoxic effects.
Conclusion
The synthesis of Schiff base ligands from this compound offers a promising avenue for the development of new molecules with significant potential in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these valuable compounds. The combination of conventional and microwave-assisted synthesis methods allows for flexibility in experimental design, while the detailed characterization techniques ensure the structural integrity of the final products. Further investigation into the biological activities of these novel Schiff bases is warranted to explore their full therapeutic potential.
References
- 1. Item - Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - American Chemical Society - Figshare [acs.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. ukm.my [ukm.my]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PlumX [plu.mx]
Application Notes and Protocols: 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde as a Precursor for Novel High-Performance Polymers
Introduction: The Strategic Value of a Fluorinated Aryl Ether Aldehyde in Polymer Chemistry
The pursuit of advanced polymeric materials with tailored thermal, mechanical, and electronic properties is a cornerstone of modern materials science. The monomer 4-(4-(trifluoromethyl)phenoxy)benzaldehyde stands as a uniquely promising precursor for the synthesis of novel high-performance polymers. Its molecular architecture offers a strategic combination of structural motifs:
-
A Reactive Aldehyde Functionality: This group serves as a versatile handle for polycondensation reactions, enabling the formation of diverse polymer backbones such as poly(azomethine)s and, through further modification, polyamines.
-
An Ether Linkage: The diaryl ether bond imparts significant conformational flexibility into the polymer backbone. This is a well-established strategy to enhance the solubility and processability of otherwise rigid aromatic polymers, mitigating issues of brittleness and facilitating film formation.[1]
-
A Trifluoromethyl (-CF3) Group: The incorporation of -CF3 groups is a proven method for improving the properties of high-performance polymers.[2][3] These bulky, highly electronegative groups disrupt chain packing, which can increase solubility, enhance thermal stability, lower the dielectric constant, and improve resistance to chemical and oxidative degradation.[4][5]
This document provides detailed protocols for leveraging this compound in the synthesis of two distinct classes of polymers: Poly(azomethine)s via direct polycondensation, and high-performance Polyimides through a synthetically-derived diamine monomer. These notes are intended for researchers in polymer chemistry, materials science, and drug development seeking to create novel materials with enhanced performance characteristics.
PART 1: Synthesis and Modification of Poly(azomethine)s
Poly(azomethine)s, or poly-Schiff bases, are a class of conjugated polymers synthesized through the condensation reaction of a dialdehyde or, in this case, a monoaldehyde that can be conceptually dimerized through a diamine linker, with a diamine.[6][7] They are known for their thermal stability and interesting optoelectronic properties. The protocol below details the synthesis of a novel poly(azomethine) from this compound and a common aromatic diamine, 4,4'-oxydianiline (ODA), followed by its chemical reduction to the corresponding polyamine.
Logical Workflow: From Monomer to Polyamine
The overall synthetic strategy is a two-step process starting from the aldehyde monomer. First, a polycondensation reaction forms the conjugated poly(azomethine). Second, a chemical reduction converts the imine linkages to flexible amine linkages, altering the polymer's properties.
References
- 1. homework.study.com [homework.study.com]
- 2. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of a Novel Stilbene Derivative via Wittig Reaction with 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Introduction and Significance
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its discovery by Georg Wittig, which earned him the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes due to its high degree of regioselectivity; the double bond is formed precisely at the location of the original carbonyl group.[3][4] This application note provides a comprehensive experimental protocol for the Wittig reaction between 4-(4-(trifluoromethyl)phenoxy)benzaldehyde and a phosphonium ylide derived from benzyltriphenylphosphonium chloride.
The target molecule, a substituted stilbene, is of significant interest to researchers in medicinal chemistry and materials science. Stilbene derivatives are known for a wide range of biological activities and are core structures in various functional materials. The inclusion of a trifluoromethyl group can enhance properties such as metabolic stability and binding affinity, making the resulting product a valuable scaffold for drug development.[5] This guide is designed for researchers and professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Reaction Scheme and Mechanism
The overall transformation involves the reaction of an aldehyde with a phosphorus ylide to yield an alkene and triphenylphosphine oxide. The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in the byproduct.[6]
Overall Reaction: (Self-generated image for illustrative purposes)
Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition mechanism.[7][8] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading directly to a four-membered ring intermediate known as an oxaphosphetane.[9] This intermediate is unstable and spontaneously decomposes to form the final alkene and triphenylphosphine oxide.[3]
Materials, Reagents, and Instrumentation
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| This compound | C₁₄H₉F₃O₂ | 282.22 | ≥98% | Sigma-Aldrich |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.88 | ≥98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | N/A | Fisher Scientific |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | N/A | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | VWR |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks (flame-dried)
-
Condenser and drying tube (CaCl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR Spectrometer (e.g., 400 MHz)
-
FT-IR Spectrometer
-
Mass Spectrometer (e.g., GC-MS or LC-MS)
Experimental Workflow Diagram
Caption: Experimental workflow for the Wittig synthesis.
Detailed Experimental Protocol
Causality Note: The Wittig reaction, particularly the ylide formation step, is highly sensitive to moisture and protic sources. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical to prevent quenching of the strongly basic NaH and the resulting ylide, thereby ensuring a high yield.[10]
Part A: In-situ Generation of Benzylidenetriphenylphosphorane (Ylide)
-
Preparation: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen or argon.
-
Phosphonium Salt: To the flask, add benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol, 1.1 equiv).
-
Sodium Hydride: In a separate small flask, weigh sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol, 1.2 equiv). Wash the NaH by adding ~5 mL of anhydrous hexanes, swirling, allowing the NaH to settle, and carefully decanting the hexanes. Repeat this process twice to remove the protective mineral oil.
-
Ylide Formation: Carefully add the washed NaH to the reaction flask containing the phosphonium salt. Add 40 mL of anhydrous THF via syringe. The suspension will be a milky white.
-
Stirring: Stir the suspension vigorously at room temperature for 1 hour. The formation of the ylide is typically accompanied by a distinct color change to deep orange or red, indicating successful deprotonation.[10]
Part B: Wittig Reaction
-
Aldehyde Solution: In a separate dry 50 mL flask, dissolve this compound (2.82 g, 10.0 mmol, 1.0 equiv) in 15 mL of anhydrous THF.
-
Cooling: Cool the ylide suspension (from Part A) to 0 °C using an ice-water bath. This is done to control the initial rate of reaction and improve stereoselectivity.
-
Addition: Add the aldehyde solution dropwise to the stirring ylide suspension over 20-30 minutes using a syringe or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:EtOAc). The aldehyde starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Part C: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C. The addition of a protic source will neutralize any remaining base and ylide.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 50 mL of deionized water. Shake well and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a solid or viscous oil, containing the desired stilbene and the triphenylphosphine oxide byproduct.
-
Purification: Purify the crude product using flash column chromatography on silica gel.[11]
-
Slurry: Adsorb the crude material onto a small amount of silica gel.
-
Eluent: A gradient eluent system starting with 100% hexanes and gradually increasing polarity to 98:2 Hexanes:Ethyl Acetate is typically effective.
-
Separation: The less polar stilbene product will elute before the more polar triphenylphosphine oxide byproduct.
-
Collection: Collect the fractions containing the pure product (as determined by TLC) and concentrate them to yield the final product as a white or off-white solid.
-
Expected Results and Characterization
| Parameter | Value |
| Expected Yield | 75-85% |
| Physical Appearance | White to off-white solid |
| TLC (9:1 Hex:EtOAc) | Rƒ ≈ 0.4 (product), Rƒ ≈ 0.2 (aldehyde) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-6.9 (m, Ar-H), ~7.1 (d, J≈16 Hz, 1H, Vinyl-H), ~7.0 (d, J≈16 Hz, 1H, Vinyl-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~150-118 (Ar-C), ~130-125 (Vinyl-C), ~124 (q, ¹JCF ≈ 272 Hz, CF₃) |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600 (Ar C=C), ~1250 (C-O), ~1160 (C-F), ~965 (trans C-H bend) |
| MS (EI) | m/z = 354 [M]⁺ |
Rationale for Characterization: The disappearance of the aldehyde proton signal around δ 10 ppm in the ¹H NMR spectrum is a key indicator of reaction completion. The appearance of two doublets for the vinylic protons with a large coupling constant (J ≈ 16 Hz) confirms the formation of the trans-(E)-alkene, which is typically the major isomer for semi-stabilized ylides.[8] In the IR spectrum, the loss of the strong C=O stretch (around 1700 cm⁻¹) and the appearance of a C=C stretch and a strong band around 965 cm⁻¹ (trans-alkene C-H out-of-plane bend) are definitive. Mass spectrometry will confirm the molecular weight of the synthesized compound.[5][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents.[10]2. Inactive NaH.3. Ylide instability/decomposition. | 1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Use fresh NaH and wash thoroughly to remove oil.3. Generate and use the ylide promptly; do not let it sit for extended periods before adding the aldehyde. |
| Incomplete Reaction | 1. Insufficient base or phosphonium salt.2. Aldehyde is sterically hindered or electronically deactivated. | 1. Use a slight excess (1.1-1.2 equiv.) of the ylide precursor and base.2. Increase reaction time or gently heat the reaction (e.g., to 40 °C), monitoring carefully by TLC. |
| Difficult Purification | Triphenylphosphine oxide (TPPO) co-elutes with the product. | 1. Optimize the chromatography eluent system; a non-polar system is key.2. If TPPO persists, it can sometimes be precipitated from the crude mixture by dissolving in minimal cold diethyl ether and filtering. |
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. jps.usm.my [jps.usm.my]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. prezi.com [prezi.com]
- 10. benchchem.com [benchchem.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds Utilizing 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Abstract
This technical guide provides detailed protocols and scientific rationale for the synthesis of diverse heterocyclic compounds using 4-(4-(trifluoromethyl)phenoxy)benzaldehyde as a key starting material. Heterocyclic chemistry is a cornerstone of medicinal chemistry, with nitrogen- and oxygen-containing ring systems forming the backbone of countless therapeutic agents.[1][2] The strategic incorporation of the 4-(trifluoromethyl)phenoxy moiety is intended to enhance desirable drug-like properties, such as metabolic stability and membrane permeability, owing to the lipophilic and electron-withdrawing nature of the trifluoromethyl group.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering robust, step-by-step methodologies for constructing valuable molecular scaffolds, including 1,4-dihydropyridines (DHPs) and dihydropyrimidinones (DHPMs), through efficient multicomponent reactions.
Introduction: The Strategic Value of the Starting Material
The aldehyde this compound is a versatile building block for diversity-oriented synthesis. Its utility stems from two key features:
-
The Aldehyde Functional Group: This group is a cornerstone of organic synthesis, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations and multicomponent reactions (MCRs).[5] MCRs are particularly powerful in drug discovery as they allow for the rapid assembly of complex molecules from simple precursors in a single step, enhancing efficiency and atom economy.[6][7][8]
-
The 4-(Trifluoromethyl)phenoxy Moiety: The trifluoromethyl (CF₃) group is a bioisostere for several functional groups and is known to improve key pharmacological parameters. It can increase a molecule's metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electronic interactions, and increase lipophilicity, which can improve cell membrane permeability.[4][9] The ether linkage provides conformational flexibility, allowing the moiety to adopt optimal orientations within a biological target's binding pocket.
This guide details two field-proven, multicomponent protocols that leverage these features to generate libraries of heterocyclic compounds with high potential for biological activity.
Protocol I: Hantzsch Synthesis of 1,4-Dihydropyridine (DHP) Derivatives
Principle and Rationale
The Hantzsch dihydropyridine synthesis is a classic four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridine derivatives.[10][11] These scaffolds are of immense pharmacological importance, most notably as L-type calcium channel blockers used in the treatment of hypertension and cardiovascular diseases.[12][13] The reaction proceeds through a series of condensations and additions, culminating in a cyclization that forms the core heterocyclic ring.[14] By using this compound, we introduce the desirable fluorinated moiety at the 4-position of the DHP ring, a critical position for biological activity.
Caption: Mechanism of the Hantzsch 1,4-Dihydropyridine Synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Supplier | CAS No. |
| This compound | Aldrich | 90645-19-1 |
| Ethyl acetoacetate | Merck | 141-97-9 |
| Ammonium acetate | Aldrich | 631-61-8 |
| Ethanol (Absolute) | Fisher | 64-17-5 |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.80 g, 10 mmol).
-
Add ethyl acetoacetate (2.86 g, 22 mmol, 2.2 equivalents).
-
Add ammonium acetate (0.85 g, 11 mmol, 1.1 equivalents).
-
Add 20 mL of absolute ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (30:70). The reaction is typically complete within 3-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with 20 mL of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyridine derivative as a crystalline solid.
-
Dry the final product under vacuum. The expected yield is typically in the range of 85-95%.
Characterization:
-
¹H NMR: Expect characteristic signals for the NH proton (a broad singlet around δ 8.8-9.5 ppm), the C4-H proton (a singlet around δ 4.9-5.1 ppm), and signals corresponding to the aromatic protons and the ethyl ester groups.[14]
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3340 cm⁻¹), C=O stretching of the ester (around 1690 cm⁻¹), and C-F stretching (around 1325 and 1120 cm⁻¹).[14]
-
Mass Spectrometry: Confirm the molecular weight of the synthesized compound.
Protocol II: Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Synthesis
Principle and Rationale
The Biginelli reaction is a highly valued multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs).[1] This acid-catalyzed, one-pot cyclocondensation involves an aldehyde, a β-ketoester, and urea (or thiourea). DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The reaction mechanism is believed to proceed via an N-acyliminium ion intermediate, which is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final product.[15] This protocol provides a reliable method for incorporating the 4-(4-(trifluoromethyl)phenoxy)phenyl group into the DHPM core.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. d-nb.info [d-nb.info]
- 8. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydropyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. wjpmr.com [wjpmr.com]
- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important diaryl ether synthesis. As a key intermediate in pharmaceuticals and agrochemicals, optimizing its yield and purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established organometallic chemistry principles.
The formation of the diaryl ether bond in this compound is typically achieved through cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.[4][5] Both methods have distinct advantages and challenges, which we will explore in detail.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions are grounded in mechanistic understanding to help you diagnose and resolve issues effectively.
Problem: Low or No Product Yield
Question: My Ullmann condensation is giving a very low yield (<20%) or failing completely. What are the common causes and how can I fix them?
Answer: A failing Ullmann reaction is a frequent issue, often stemming from several key factors. Traditionally, this reaction requires harsh conditions, but modern modifications have improved its reliability.[6][7]
-
Cause 1: Inactive Copper Catalyst: The "activated" copper powder used in classical Ullmann reactions can be inconsistent.[6] Oxidation of the copper surface can prevent the reaction from initiating.
-
Solution: Instead of copper powder, use a well-defined, soluble copper(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[8] These salts provide a more consistent and reproducible source of the active Cu(I) species. For challenging substrates, the addition of a ligand such as N,N-dimethylglycine or 1,10-phenanthroline can stabilize the copper catalyst and accelerate the reaction, often allowing for lower temperatures.[4]
-
-
Cause 2: Inappropriate Base: The base is critical for deprotonating the 4-hydroxybenzaldehyde to form the nucleophilic phenoxide. If the base is too weak or not sufficiently soluble, the reaction will be slow or stall.
-
Solution: Cesium carbonate (Cs₂CO₃) is often a superior base for these reactions due to its high solubility in polar aprotic solvents and its ability to generate a more "naked" and thus more nucleophilic phenoxide.[8] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also effective alternatives. Ensure the base is finely powdered and anhydrous.
-
-
Cause 3: Incorrect Solvent and Temperature: The Ullmann reaction traditionally requires high-boiling polar, aprotic solvents to drive the reaction to completion.[6]
-
Solution: Solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are standard choices.[6][9] The reaction temperature is critical; typically, temperatures between 120-180 °C are required.[7] If you observe decomposition, you may need to lower the temperature and accept a longer reaction time, especially if using a more active catalyst/ligand system.
-
Question: My Buchwald-Hartwig C-O coupling is not working. I'm using a palladium catalyst and a phosphine ligand, but I see only starting materials. What should I check?
Answer: The Buchwald-Hartwig reaction is a powerful tool for diaryl ether synthesis, generally proceeding under milder conditions than the Ullmann condensation.[5] However, it is highly sensitive to atmospheric conditions and reagent quality.
-
Cause 1: Catalyst Deactivation by Oxygen: The active catalyst is a Pd(0) species, which is readily oxidized to inactive Pd(II) by atmospheric oxygen. This is the most common cause of failure.
-
Solution: Ensure your entire experimental setup is rigorously deoxygenated. The solvent must be degassed thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes). All reagents should be added under a positive pressure of an inert gas (argon or nitrogen). Use of air-stable palladium precatalysts can also improve reproducibility.[10]
-
-
Cause 2: Incorrect Ligand Choice: The choice of phosphine ligand is crucial and determines the efficiency of both the oxidative addition and reductive elimination steps.[11] For C-O bond formation, bulky, electron-rich ligands are required.
-
Solution: Use ligands specifically designed for C-O coupling, such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos) or sterically hindered ferrocenyl phosphines.[4][10] The catalyst system can be generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and the chosen ligand.[12][13]
-
-
Cause 3: Presence of Water: Water can interfere with the base and hydrolyze intermediates in the catalytic cycle.
-
Solution: Use anhydrous solvents and ensure all glassware is oven- or flame-dried before use. The base (e.g., K₃PO₄, Cs₂CO₃) should be dried in an oven before use.
-
Problem: Significant Side Reactions and Impurity Formation
Question: I'm observing a significant amount of 4,4'-bis(trifluoromethyl)biphenyl in my reaction mixture. How can I minimize this homocoupling side product?
Answer: The formation of biaryls via homocoupling of the aryl halide is a known side reaction in both Ullmann and palladium-catalyzed reactions.[14]
-
Ullmann Reaction: This often occurs at very high temperatures and with high concentrations of the copper catalyst, potentially through a radical mechanism.[14]
-
Solution: Try to reduce the reaction temperature. The use of a soluble Cu(I) source with a suitable ligand can often promote the desired C-O coupling at lower temperatures, outcompeting the homocoupling pathway.
-
-
Buchwald-Hartwig Reaction: Homocoupling can occur, but it is less common with modern, well-defined catalyst systems.
-
Solution: Ensure the correct palladium-to-ligand ratio (typically 1:1 to 1:2). An excess of ligand can sometimes suppress side reactions. Also, re-verify the purity of your 1-bromo-4-(trifluoromethyl)benzene starting material.
-
Question: My reaction mixture is turning very dark or forming tar-like substances, making workup impossible. What is causing this decomposition?
Answer: Dark coloration and tar formation are indicative of product or reagent decomposition.
-
Cause: The aldehyde functional group on 4-hydroxybenzaldehyde can be sensitive to the harsh, high-temperature, and strongly basic conditions of a classical Ullmann reaction.[7] It may undergo undesired condensation or polymerization reactions.
-
Solution 1 (Protecting Group Strategy): Protect the aldehyde as an acetal (e.g., using ethylene glycol) before the coupling reaction. The acetal is stable to the reaction conditions and can be easily removed by acidic hydrolysis during the workup to regenerate the aldehyde.[15]
-
Solution 2 (Milder Conditions): Switch to a Buchwald-Hartwig protocol. The milder temperatures (typically 80-110 °C) and conditions are much more tolerant of sensitive functional groups like aldehydes, often making a protecting group unnecessary.[4]
-
Frequently Asked Questions (FAQs)
Question: For the synthesis of this compound, which method is generally better: Ullmann or Buchwald-Hartwig?
Answer: The "better" method depends on your specific laboratory capabilities, budget, and scale.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst Cost | Lower (Copper salts are inexpensive) | Higher (Palladium and phosphine ligands are costly) |
| Reaction Conditions | Harsher (High temperatures, >120 °C)[6][7] | Milder (Lower temperatures, 80-110 °C)[4] |
| Functional Group Tolerance | Moderate (May require protecting groups)[15] | Excellent (Tolerates a wide range of functional groups)[11] |
| Atmospheric Sensitivity | Less sensitive to air | Highly sensitive to oxygen[13] |
| Substrate Scope | Good, especially for electron-deficient aryl halides | Broader, works well for both electron-rich and -deficient partners |
For initial lab-scale synthesis where functional group tolerance and mild conditions are a priority, the Buchwald-Hartwig method is often preferred despite the higher cost. For large-scale industrial production where cost is a major driver, optimizing the Ullmann condensation with modern ligands can be more economical.[4]
Question: What is the mechanistic role of the base in these reactions?
Answer: The base plays a crucial role in both catalytic cycles. Its primary function is to deprotonate the phenol (4-hydroxybenzaldehyde), generating the corresponding phenoxide. This phenoxide is the active nucleophile that participates in the C-O bond formation. In the Buchwald-Hartwig cycle, the base also facilitates the regeneration of the Pd(0) catalyst during the reductive elimination step. The choice of base can influence the reaction rate and outcome significantly.
Question: How can I effectively monitor the progress of my reaction?
Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials (4-hydroxybenzaldehyde and 1-bromo-4-(trifluoromethyl)benzene) and the more nonpolar product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used on small aliquots taken from the reaction mixture.
Experimental Protocols & Workflows
Workflow for Troubleshooting Diaryl Ether Synthesis
Caption: A logical workflow for diagnosing and solving common issues in diaryl ether synthesis.
Protocol 1: Ullmann Condensation using a CuI/Ligand System
This protocol uses a modern, ligand-assisted Ullmann approach for improved yield and reliability.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and N,N-dimethylglycine (0.2 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous, finely powdered cesium carbonate (Cs₂CO₃, 2.0 eq.) and 1-bromo-4-(trifluoromethyl)benzene (1.1 eq.).
-
Solvent: Add anhydrous, degassed N-methylpyrrolidone (NMP) (to make a ~0.5 M solution with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction by TLC until the limiting starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous HCl (1x), water (2x), and brine (1x). The aqueous washes help remove NMP and salts. A wash with dilute aqueous ammonium hydroxide can help remove residual copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig C-O Coupling
This protocol uses a palladium precatalyst and a biarylphosphine ligand for a milder synthesis.
-
Setup: In a glovebox or under a strict inert atmosphere, add to an oven-dried Schlenk flask: Pd₂(dba)₃ (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (K₃PO₄, 1.5 eq.).
-
Reagent Addition: Add 4-hydroxybenzaldehyde (1.2 eq.) and 1-bromo-4-(trifluoromethyl)benzene (1.0 eq.).
-
Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect to a Schlenk line under argon.
-
Solvent: Add anhydrous, degassed toluene via syringe (to make a ~0.2 M solution).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or GC (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel, washing the plug with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by flash chromatography if necessary.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Buchwald-hartwig cross coupling catalysts | Sigma-Aldrich [sigmaaldrich.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Ullmann reaction | PPTX [slideshare.net]
- 15. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
Troubleshooting low conversion rates in ether linkage formation
Welcome to the technical support center for troubleshooting low conversion rates in ether linkage formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of ethers, a crucial functional group in numerous biologically active molecules and materials.
Introduction: The Challenge of Ether Synthesis
The formation of an ether linkage, most commonly via the Williamson ether synthesis, is a cornerstone of organic chemistry.[1][2] This SN2 reaction, involving an alkoxide nucleophile and an alkyl electrophile, is powerful in its scope but can be plagued by low yields if not properly optimized.[1][3][4] This guide provides a systematic, question-and-answer-based approach to troubleshooting these challenges, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Problem: My Williamson ether synthesis is resulting in a low yield or has failed completely. What are the primary factors to investigate?
Low conversion in a Williamson ether synthesis can typically be traced back to one or more of the following critical areas: the reactants themselves, the reaction conditions, or competing side reactions.[5][6] A logical troubleshooting workflow is essential for efficiently identifying the root cause.
Troubleshooting Workflow: Initial Investigation
Caption: A systematic workflow for troubleshooting low yields in ether synthesis.
Q1: How do the structures of my alcohol and alkyl halide affect the reaction's success?
The Williamson ether synthesis is an SN2 reaction, and its efficiency is highly dependent on the steric hindrance around the reacting centers.[1][3][7]
-
Alkyl Halide/Electrophile : The electrophile should ideally be a methyl or primary alkyl halide.[1][3][8] Secondary alkyl halides can work but are prone to a competing elimination (E2) reaction, which becomes the major pathway with strong, bulky bases.[3][9] Tertiary alkyl halides will almost exclusively yield elimination products and are not suitable for this reaction.[1][2][3]
-
Alcohol/Nucleophile : The alkoxide nucleophile can be derived from a primary, secondary, or even tertiary alcohol.[1] However, using a bulky alkoxide (e.g., from a tertiary alcohol) increases the likelihood of it acting as a base, promoting the E2 elimination of the alkyl halide.[2]
Causality : The SN2 mechanism requires a backside attack of the nucleophile on the carbon bearing the leaving group.[1][3] Bulky substituents on either the nucleophile or the electrophile sterically hinder this approach, making the alternative E2 pathway (where the alkoxide acts as a base and removes a proton from an adjacent carbon) more favorable.[3][7]
Strategic Planning for Unsymmetrical Ethers
When synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the combination that uses the less sterically hindered alkyl halide.[8]
| Target Ether | Favorable Route | Unfavorable Route | Rationale |
| Methyl tert-butyl ether | Sodium tert-butoxide + Methyl iodide | Sodium methoxide + tert-Butyl bromide | The primary alkyl halide in the favorable route minimizes the competing E2 elimination reaction.[1][2][3] |
| Ethyl isopropyl ether | Sodium isopropoxide + Ethyl bromide | Sodium ethoxide + 2-Bromopropane | The primary alkyl halide is less sterically hindered than the secondary one, leading to a higher yield of the ether product.[8] |
Q2: My reaction is sluggish or stalls completely. Could my reagents or reaction setup be the problem?
Absolutely. The Williamson ether synthesis is highly sensitive to the purity of reagents and the reaction environment.[5][10]
-
Anhydrous Conditions : The alkoxide is a strong base and will be quenched by any protic species, especially water.[5][10] Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water will consume the base and can hydrolyze the alkyl halide.[5]
-
Base Quality : Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to deprotonate the alcohol in situ.[3][11] These hydrides can be deactivated by improper storage and handling; a gray appearance may indicate deactivation.[5] For less acidic alcohols, stronger bases like LDA or LHMDS may be necessary.[11] For phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient.[11][12]
-
Solvent Choice : Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the alkoxide, leaving the "naked" anionic nucleophile more reactive.[1] Protic solvents (like the parent alcohol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[1][13]
Visualizing Solvent Effects in SN2 Reactions
Caption: Comparison of nucleophile solvation in aprotic vs. protic solvents.
Q3: I'm observing the formation of an alkene. How can I suppress this elimination side reaction?
The formation of an alkene is a classic sign that the E2 elimination pathway is competing with or dominating the desired SN2 substitution.[1][2]
Strategies to Minimize Elimination:
-
Temperature Control : Higher temperatures favor elimination over substitution.[5][6] Reactions are typically run between 50-100 °C.[5] If elimination is a problem, try running the reaction at a lower temperature for a longer period.
-
Choice of Base/Nucleophile : As mentioned, bulky bases/nucleophiles favor elimination.[2] If possible, redesign your synthesis to use a less sterically hindered alkoxide.
-
Alkyl Halide Structure : This is the most critical factor. Avoid secondary and tertiary alkyl halides if possible.[1][3][8] If a secondary halide must be used, a less basic nucleophile and lower temperatures are crucial.
-
Leaving Group : While halides (I > Br > Cl) are common, sulfonate esters (tosylates, mesylates) are also excellent leaving groups and can sometimes give cleaner reactions.[1][8]
Q4: My reaction involves a poorly soluble alkoxide. How can I improve the reaction rate?
Poor solubility of the alkoxide in the organic solvent can dramatically slow the reaction. Phase-transfer catalysis is an excellent solution to this problem.[1][10][14]
-
What is a Phase-Transfer Catalyst (PTC)? A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), transports the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides.[1][10][15]
-
How it Works : The lipophilic cation of the PTC pairs with the alkoxide anion, creating a salt that is soluble in the organic solvent.[1][15] This dramatically increases the effective concentration of the nucleophile in the reaction phase, accelerating the SN2 reaction.[10]
-
Benefits : This technique often allows for milder reaction conditions, the use of less expensive bases like NaOH or KOH, and avoids the need for strictly anhydrous solvents.[10][14]
Phase-Transfer Catalysis Workflow
Caption: Mechanism of a phase-transfer catalyst in Williamson ether synthesis.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis (using NaH)
Warning : Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Preparation : Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flame-dried flask containing anhydrous DMF (or another suitable polar aprotic solvent).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation : Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide (1.0-1.2 eq.) dropwise via syringe.
-
Reaction : Allow the reaction to warm to room temperature and stir. The reaction temperature can be increased (e.g., to 50-80 °C) to accelerate the reaction if necessary.[5] Monitor the reaction progress by TLC or LC-MS.[5][12]
-
Work-up : Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NH₄Cl.
-
Extraction & Purification : Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[12]
Protocol 2: Purification of Solvents and Reagents
Impurities in starting materials are a common cause of low yields.[5]
-
Solvents (e.g., THF, Diethyl Ether) : For strictly anhydrous reactions, solvents should be dried. A common method involves distillation from a drying agent like sodium/benzophenone.[16]
-
Alcohols : If water is a suspected contaminant, the alcohol can be dried over molecular sieves or distilled from a suitable drying agent.
-
Liquid Alkyl Halides : Wash with water to remove any acidic impurities, dry over a neutral drying agent like CaCl₂ or MgSO₄, and distill.
Analytical Monitoring
Consistent monitoring is key to understanding your reaction's progress and identifying issues early.
| Technique | Application | Information Gained |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring | Disappearance of starting materials, appearance of product(s) and byproducts.[5][12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative and qualitative analysis | Accurate tracking of reactant consumption and product formation; identification of byproduct masses.[17] |
| Gas Chromatography (GC) | Analysis of volatile compounds | Quantification of volatile products and byproducts.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Confirmation of product structure; can be used to determine conversion by integrating signals from starting material and product.[18] |
| Infrared (IR) Spectroscopy | Functional group analysis | Disappearance of the broad O-H stretch from the starting alcohol and appearance of the C-O stretch of the ether product.[19][20] |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ether Preparation | DewWool [dewwool.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scholarship.richmond.edu [scholarship.richmond.edu]
- 19. Solved Answer: Given Reaction is williamson ether Synthesis | Chegg.com [chegg.com]
- 20. community.wvu.edu [community.wvu.edu]
Technical Support Center: Solvent Effects on the Reaction Rate of 4-(Trifluoromethyl)phenol with 4-Fluorobenzaldehyde
Welcome to the technical support center for investigating the reaction between 4-(trifluoromethyl)phenol and 4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on this specific reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format, grounded in scientific principles and practical experimental insights.
I. Understanding the Reaction: A Mechanistic Overview
The reaction between 4-(trifluoromethyl)phenol and 4-fluorobenzaldehyde is an electrophilic aromatic substitution, where the electron-rich phenol attacks the carbonyl carbon of the aldehyde, which is activated by a catalyst (typically an acid or a base). The electron-withdrawing nature of the trifluoromethyl group on the phenol and the fluoro group on the benzaldehyde significantly influences the reaction kinetics. The choice of solvent is paramount as it can dramatically alter the reaction rate and, in some cases, the product distribution.
II. Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the reaction between 4-(trifluoromethyl)phenol and 4-fluorobenzaldehyde?
A1: The solvent plays a multifaceted role in this reaction by influencing:
-
Reactant Solubility: Ensuring both reactants are in the same phase is fundamental for the reaction to proceed.[1]
-
Stabilization of Intermediates: The reaction proceeds through a charged intermediate (an arenium ion in the case of acid catalysis).[2][3] Polar solvents can stabilize this charged transition state more effectively than nonpolar solvents, thereby increasing the reaction rate.[4]
-
Reagent Solvation: The solvent can interact with the reactants, particularly the phenol, through hydrogen bonding.[5][6][7] This can either enhance or diminish the nucleophilicity of the phenol, depending on the nature of the solvent.
-
Catalyst Activity: The effectiveness of the acid or base catalyst can be highly dependent on the solvent's properties.
Q2: What are the key solvent parameters to consider when selecting a solvent for this reaction?
A2: Several empirical solvent parameters can help predict and rationalize solvent effects. The most relevant for this reaction include:
-
Dielectric Constant (ε): A measure of the solvent's polarity. Higher dielectric constants generally favor reactions with charged intermediates.[4]
-
Kamlet-Taft Parameters: These provide a more nuanced view of solvent-solute interactions:[8][9][10][11]
-
α (Hydrogen Bond Acidity): The ability of the solvent to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): The ability of the solvent to accept a hydrogen bond.
-
π* (Polarizability/Dipolarity): Describes non-specific electrostatic interactions.
-
For this reaction, a solvent with a moderate to high π* value and potentially a low α value might be beneficial to avoid excessive stabilization of the phenol reactant through hydrogen bonding, which would decrease its nucleophilicity.[9]
Q3: How can I theoretically model the effect of different solvents on the reaction rate?
A3: While experimental investigation is crucial, theoretical models can provide valuable insights:
-
Linear Solvation Energy Relationships (LSERs): These models, such as the Kamlet-Taft equation, correlate the logarithm of the rate constant with the solvent parameters (α, β, and π*).[9][11]
-
Kirkwood-Buff Theory: This rigorous statistical mechanical theory can be used to understand the preferential solvation of reactants and the transition state, providing a molecular-level picture of the solvent's role.[12][13][14][15][16]
III. Troubleshooting Guide
This section addresses common issues encountered during the experimental investigation of solvent effects on the reaction of 4-(trifluoromethyl)phenol with 4-fluorobenzaldehyde.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No reaction or very slow reaction rate. | 1. Inappropriate solvent choice: The solvent may not be sufficiently polar to stabilize the transition state, or it may be strongly hydrogen-bonding with the phenol, reducing its nucleophilicity.[6][7] 2. Low reactant concentration: Dilute solutions can lead to slow reaction rates.[2] 3. Impure reactants or solvent: Impurities can inhibit the catalyst or react with the starting materials. | 1. Solvent Screening: Test a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., Dichloromethane, Acetonitrile, Dimethylformamide, Dioxane). 2. Increase Concentration: Carefully increase the concentration of the reactants. 3. Purify Materials: Ensure the purity of reactants and solvents through appropriate methods (e.g., distillation, recrystallization).[17] |
| Reaction rate is too fast to measure accurately. | 1. Highly polar, aprotic solvent: Solvents like DMF or DMSO can significantly accelerate the reaction. 2. High catalyst concentration or temperature. | 1. Switch to a less polar solvent: Consider using a solvent like dichloromethane or a mixture of solvents to temper the reactivity. 2. Reduce catalyst concentration and/or temperature: Lowering these parameters will slow down the reaction.[18] |
| Inconsistent or irreproducible kinetic data. | 1. Temperature fluctuations: Reaction rates are highly sensitive to temperature. 2. Inaccurate concentration measurements. 3. Atmospheric moisture: Water can interfere with the reaction, especially if using a moisture-sensitive catalyst. | 1. Use a thermostated reaction vessel: Maintain a constant temperature throughout the experiment. 2. Calibrate instruments: Ensure accurate preparation of stock solutions and measurement of concentrations. 3. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon): This is crucial for sensitive reactions.[17] |
| Formation of side products. | 1. High reaction temperature: Can lead to decomposition or alternative reaction pathways. 2. Incorrect catalyst or catalyst concentration: May promote undesired side reactions. | 1. Lower the reaction temperature. 2. Optimize the catalyst and its concentration. |
| Difficulty in monitoring the reaction progress. | 1. Overlapping spectroscopic signals: Reactant and product signals may overlap in UV-Vis or NMR spectra.[19] 2. Reaction is too slow for real-time monitoring. | 1. Choose an appropriate analytical technique: If UV-Vis signals overlap, consider using HPLC, GC-MS, or in-situ IR spectroscopy.[20][21][22] 2. For slow reactions, take aliquots at different time points and quench the reaction before analysis. |
IV. Experimental Protocols
A. General Protocol for Kinetic Studies
This protocol outlines a general method for determining the reaction rate constant.
-
Reactant and Solvent Preparation:
-
Reaction Setup:
-
Use a thermostated reaction vessel to maintain a constant temperature.
-
Add the solution of 4-(trifluoromethyl)phenol and the solvent to the reaction vessel and allow it to equilibrate to the desired temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the 4-fluorobenzaldehyde and catalyst solution.
-
Start monitoring the reaction immediately using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[19]
-
-
Data Analysis:
B. Spectroscopic Monitoring of the Reaction
UV-Vis spectroscopy is often a convenient method for monitoring the progress of this type of reaction.
-
Wavelength Selection:
-
Obtain the UV-Vis spectra of the individual reactants and the expected product in the chosen solvent.
-
Identify a wavelength where the product absorbs strongly, and the reactants have minimal absorbance, or vice versa.
-
-
Kinetic Run:
-
Set up the reaction in a cuvette inside a temperature-controlled spectrophotometer.
-
Initiate the reaction and record the absorbance at the chosen wavelength over time.
-
-
Data Conversion:
-
Use the Beer-Lambert law (A = εbc) to convert absorbance data to concentration data.
-
V. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for kinetic analysis.
B. Influence of Solvent Polarity on Reaction Rate
Caption: Effect of increasing solvent polarity.
VI. References
-
Abboud, J.-L. M., & Notario, R. (1999). Critical compilation of scales of solvent parameters. Part I. Pure, non-hydrogen bond donor solvents. Pure and Applied Chemistry, 71(4), 645-718. --INVALID-LINK--
-
Ben-Naim, A. (2013). Molecular Theory of Solutions. Oxford University Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Crouch, S. R., & Skoog, D. A. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Kamlet, M. J., Abboud, J.-L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887. --INVALID-LINK--
-
Kirkwood, J. G., & Buff, F. P. (1951). The Statistical Mechanical Theory of Solutions. I. The Journal of Chemical Physics, 19(6), 774-777. --INVALID-LINK--
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons.
-
Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222–230. --INVALID-LINK--
-
Meyer, V. R. (2010). Practical High-Performance Liquid Chromatography. John Wiley & Sons.
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Shimizu, S. (2004). The Kirkwood–Buff theory and the effect of cosolvents on biochemical reactions. The Journal of Chemical Physics, 120(10), 4989-4990. --INVALID-LINK--
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Taft, R. W., Abboud, J. L. M., Kamlet, M. J., & Abraham, M. H. (1985). Linear solvation energy relations. Journal of Solution Chemistry, 14(3), 153-186.
-
Varma, R. S. (Ed.). (2012). Green solvents for organic synthesis. John Wiley & Sons.
-
Wikipedia contributors. (2024, October 27). Solvent effects. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Wikipedia contributors. (2023, November 1). Kirkwood–Buff solution theory. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Yin, G. (2016). In-situ Spectroscopic Techniques at High Pressure. De Gruyter.
-
Zaskorski, P. L. (2015). Principles of Chemical Kinetics. John Wiley & Sons.
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(Trifluoromethyl)phenol. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenol. --INVALID-LINK--
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenol. --INVALID-LINK--
-
Wikipedia contributors. (2023, August 2). 4-Trifluoromethylbenzaldehyde. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. --INVALID-LINK--
-
Wikipedia contributors. (2024, September 19). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Chemistry LibreTexts. (2021, September 22). 1: Chemical Kinetics - The Method of Initial Rates (Experiment). --INVALID-LINK--
-
Khan Academy. (n.d.). Rate law and reaction order. --INVALID-LINK--
References
- 1. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects on the rates and mechanisms of reaction of phenols with free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of the applicability of Taft–Kamlet solvent polarity parameters to chemical reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Recent Applications of Kirkwood-Buff Theory to Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Kirkwood-Buff theory and the effect of cosolvents on biochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kirkwood–Buff solution theory - Wikipedia [en.wikipedia.org]
- 16. Interpretation of free energies of transfer and solute partial molar volumes in mixed solvents using Kirkwood–Buff theory - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 19. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 20. fiveable.me [fiveable.me]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 25. scbt.com [scbt.com]
- 26. 4-(三氟甲基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 27. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 28. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. youtube.com [youtube.com]
How to remove unreacted starting materials from 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Technical Support Center: Purification of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable intermediate in high purity. The following question-and-answer section provides in-depth, field-proven solutions to common purification issues.
Frequently Asked Questions (FAQs)
FAQ 1: My crude product is contaminated with unreacted 4-(trifluoromethyl)phenol. How do I remove it?
This is a very common issue, but fortunately, it is straightforward to resolve by leveraging the acidic nature of the phenolic starting material.
Root Cause Analysis: The starting material, 4-(trifluoromethyl)phenol, possesses an acidic proton on its hydroxyl group (pKa ≈ 8.7-9.4).[1][2][3] Your desired product, this compound, is a neutral compound. This difference in acidity is the key to separation. By washing your crude product (dissolved in an organic solvent) with an aqueous basic solution, you can selectively deprotonate the phenol.[4][5] The resulting phenoxide salt is ionic and thus highly soluble in the aqueous layer, while your neutral product remains in the organic layer.[6][7][8]
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.
-
Basic Wash: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Separation: Allow the two layers to separate completely. The upper layer will be the organic phase (containing your product), and the lower layer will be the aqueous phase (containing the deprotonated phenol). Drain the lower aqueous layer.
-
Repeat: To ensure complete removal, repeat the basic wash (Steps 2-4) one or two more times.
-
Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the phenolic impurity.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for removing acidic phenolic impurities.
FAQ 2: After an aqueous workup, I still see unreacted 4-fluorobenzaldehyde in my sample. What's the best way to remove it?
Removing the unreacted 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde) is more challenging because it is also a neutral organic compound with polarity similar to your product.[9] The most reliable method for this separation is silica gel column chromatography.[10][11]
Root Cause Analysis: Both your product, this compound, and the starting material, 4-fluorobenzaldehyde, are aromatic aldehydes.[12] The primary difference is the large, relatively non-polar trifluoromethylphenoxy group in your product. This makes the product significantly less polar than the starting aldehyde. This difference in polarity allows for separation on a polar stationary phase like silica gel.[13]
Recommended Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Your goal is to find a ratio where the product has an Rf value of approximately 0.3, and there is clear separation from the starting material spot.
-
Column Packing: Prepare a column with silica gel (60-120 mesh is suitable for gravity columns, 230-400 mesh for flash).[14] Pack the column as a slurry in your chosen non-polar solvent (e.g., hexanes) to ensure a uniform, bubble-free stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.[15] Carefully load the solution onto the top of the silica bed. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is highly effective.
-
Elution: Begin eluting with your chosen solvent system. If separation is difficult, a shallow gradient (slowly increasing the proportion of the more polar solvent, e.g., ethyl acetate) can improve resolution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guide for Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system. | The mobile phase is likely too polar. Decrease the polarity (e.g., increase the hexane:ethyl acetate ratio) to increase retention and improve separation.[16] |
| Column overloading. | Too much sample was loaded for the column size. Use a wider column or reduce the sample amount.[14] | |
| Streaking/Tailing Spots | Sample is too concentrated or insoluble. | Ensure the sample is fully dissolved before loading. Use the dry-loading method if solubility is an issue.[15] |
| Compound is interacting with acidic silica. | For acid-sensitive compounds, add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica.[16] | |
| Product Not Eluting | Mobile phase is not polar enough. | The compound is stuck to the silica. Gradually increase the polarity of the mobile phase to coax the product off the column.[17] |
| Cracks in Silica Bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. This creates channels and ruins separation.[14] |
Diagram: Column Chromatography Workflow
Caption: Step-by-step workflow for purification by chromatography.
FAQ 3: Can I use recrystallization to purify my product instead of chromatography?
Yes, recrystallization is a powerful alternative, especially for larger scales, provided a suitable solvent system can be found.[18][19] It relies on the difference in solubility of your product and impurities in a solvent at different temperatures.[19]
Feasibility Analysis: The success of recrystallization depends on finding a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the unreacted 4-fluorobenzaldehyde remains in solution upon cooling. Since 4-fluorobenzaldehyde is a liquid at room temperature (m.p. -10 °C), it is less likely to co-crystallize with your solid product, which is a favorable scenario.[20]
Recommended Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, hexanes, toluene) to find one that dissolves your crude product when hot but causes it to precipitate upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a boil with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[21]
-
Hot Filtration (Optional): If there are insoluble impurities (like residual base or catalyst), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[22]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[18]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar compounds. |
| Toluene | 111 | Non-polar | Higher boiling point, good for dissolving aromatic compounds. |
| Ethyl Acetate | 77 | Polar aprotic | A versatile solvent, but its moderate polarity might keep impurities dissolved. |
| Isopropanol | 82 | Polar protic | Often a good choice for moderately polar solids. |
| Ethanol | 78 | Polar protic | Similar to isopropanol; often used in a pair with water. |
Note: A two-solvent system (e.g., dissolving in a soluble solvent like ethanol and adding an anti-solvent like water until cloudy) can also be effective.[23]
References
- 1. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 2. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 3. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. vernier.com [vernier.com]
- 7. Video: Extraction - Concept [jove.com]
- 8. quora.com [quora.com]
- 9. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 11. jackwestin.com [jackwestin.com]
- 12. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. silicycle.com [silicycle.com]
- 17. Chromatography [chem.rochester.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 21. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 22. rubingroup.org [rubingroup.org]
- 23. echemi.com [echemi.com]
Stability issues of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde under acidic conditions
Technical Support Center: 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their work. Here, we address common stability issues, particularly under acidic conditions, and provide robust troubleshooting protocols and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and mitigate potential degradation, ensuring the integrity and success of your experiments.
Section 1: General Stability Profile
This compound is a diaryl ether derivative. While ethers are generally considered stable and are often used as solvents for this reason, the ether linkage can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[1][2] The primary point of instability in this molecule is the ether oxygen, which can be protonated by a strong acid, initiating a degradation cascade. The aldehyde group, while also reactive, is less prone to degradation under typical acidic reaction conditions but can be a factor in downstream reactions.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter.
Q1: I am running a reaction with an acidic catalyst and observing lower than expected yields. Could my starting material, this compound, be degrading?
A1: Yes, degradation is a significant possibility. The core issue is the acid-catalyzed cleavage of the C-O ether bond.[1]
-
Mechanism of Degradation: The reaction is initiated by the protonation of the ether oxygen. This makes the ether a better leaving group.[3] Following protonation, a nucleophile present in the reaction mixture can attack one of the adjacent aromatic carbons. However, due to the high energy required to perform a nucleophilic substitution on an sp²-hybridized carbon (like those in the benzene rings), this cleavage typically requires harsh conditions (strong acid, high temperature).[3] The reaction proceeds via a nucleophilic substitution pathway (SN1 or SN2, depending on the substrate).[2]
-
Influencing Factors:
-
Acid Strength: Strong acids like HBr and HI are known to cleave ethers effectively; HCl is less reactive.[2][4] The rate of cleavage increases with the strength of the acid.[1]
-
Temperature: Higher temperatures will accelerate the rate of ether cleavage. Many ether cleavages require heat to proceed at a reasonable rate.[3]
-
Nucleophile Presence: A good nucleophile in the reaction mixture (e.g., halide ions from the acid) is required to complete the substitution reaction.[1][3]
-
-
Troubleshooting Steps:
-
Lower the Temperature: If your reaction protocol allows, try running the reaction at a lower temperature to minimize the rate of the degradation side reaction.
-
Use a Milder Acid: Consider if a weaker Brønsted acid or a Lewis acid could catalyze your desired reaction without promoting ether cleavage.
-
Reduce Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the desired product is formed to minimize the time the starting material is exposed to the acidic conditions.
-
Confirm Degradation: Use an analytical technique like HPLC or GC-MS to analyze a sample of your reaction mixture. Compare it to a standard of your starting material to see if new peaks, corresponding to degradation products, have appeared.
-
Q2: I'm seeing unexpected peaks in my HPLC/GC-MS analysis after an acidic workup. What are the likely degradation products?
A2: The most probable degradation products arise from the cleavage of the ether bond. This would result in the formation of 4-hydroxybenzaldehyde and 4-(trifluoromethyl)phenol .
-
Proposed Degradation Pathway:
-
Protonation of the ether oxygen by an acid (H-A).
-
Nucleophilic attack by the conjugate base (A⁻) on one of the aryl carbons adjacent to the ether linkage, displacing the other half of the molecule.
-
This results in the formation of the two corresponding phenolic and aldehydic compounds.
-
Below is a table summarizing the expected degradation products and their properties.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Analytical Signature |
| 4-Hydroxybenzaldehyde |
| 122.12 | A more polar compound than the starting material, will have a shorter retention time in reverse-phase HPLC. |
| 4-(Trifluoromethyl)phenol |
| 162.11 | Also more polar than the starting material. Can be identified by its unique mass in MS and ¹⁹F NMR signal. |
Q3: How can I design an experiment to test the stability of this compound under my specific conditions?
A3: A forced degradation study is the standard approach. This involves intentionally exposing the compound to your acidic conditions and monitoring its degradation over time using a quantitative analytical method like HPLC.
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol provides a general-purpose reverse-phase HPLC method for quantifying this compound and its potential degradation products.
-
Objective: To separate and quantify the parent compound from its primary degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
Parameter Value Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B. Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | Detection Wavelength | 280 nm |
-
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock.
-
Sample Preparation: For your stability time points, dilute the quenched samples with the initial mobile phase (60:40 Acetonitrile:Water) to fall within the calibration range.
-
Analysis: Inject the standards to create a calibration curve. Then, inject the timed samples.
-
Quantification: Determine the concentration of the parent compound in your samples by comparing its peak area to the calibration curve. This will allow you to calculate the percentage of compound remaining at each time point.[5][6]
-
Section 4: Conclusion
While this compound is a versatile reagent, its diaryl ether linkage presents a potential liability under acidic conditions. By understanding the mechanism of acid-catalyzed cleavage, researchers can proactively adjust experimental parameters such as temperature, reaction time, and the choice of acid to minimize degradation. The analytical methods and protocols provided in this guide offer a framework for monitoring the stability of the compound and ensuring the reliability and accuracy of your experimental outcomes.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a molecule of interest in drug discovery and polymer chemistry. We will dissect the expected spectral features, compare them with relevant analogues, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage ¹H NMR for unambiguous molecular characterization.
The Structural Landscape: Predicting the ¹H NMR Spectrum
This compound presents a fascinating case for ¹H NMR analysis, featuring two distinct aromatic rings with different substitution patterns and an aldehyde functionality. Understanding the electronic effects of these substituents is key to predicting the chemical shifts and coupling patterns of the nine unique proton environments.
The aldehyde proton (-CHO) is expected to be the most downfield signal, typically appearing between δ 9.5 and 10.5 ppm.[1] This significant deshielding is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[2]
The aromatic region (typically δ 6.5-8.5 ppm) will be more complex, containing signals from the eight protons on the two benzene rings.[3] Let's break down the expected patterns for each ring:
-
Ring A (Benzaldehyde moiety): This ring is para-substituted with an aldehyde group and a phenoxy group. The aldehyde group is strongly electron-withdrawing, while the phenoxy group is electron-donating through resonance but can be weakly electron-withdrawing inductively. The interplay of these effects will dictate the chemical shifts of the two sets of equivalent protons. The protons ortho to the aldehyde group (H-2, H-6) are expected to be the most downfield in this ring system due to the strong deshielding effect of the carbonyl group.[4] The protons ortho to the phenoxy group (H-3, H-5) will be shifted upfield relative to the H-2/H-6 protons. Both sets of protons will appear as doublets due to coupling with their respective ortho neighbors.
-
Ring B (Trifluoromethylphenoxy moiety): This ring is para-substituted with a trifluoromethyl (-CF₃) group and an ether linkage. The -CF₃ group is a very strong electron-withdrawing group, while the ether linkage is electron-donating. The protons on this ring (H-2', H-6' and H-3', H-5') will also appear as two distinct doublets. The protons ortho to the strongly withdrawing -CF₃ group (H-3', H-5') will be significantly downfield, while the protons ortho to the ether linkage (H-2', H-6') will be relatively upfield.
Here is a visual representation of the molecule and the predicted proton environments:
Caption: Predicted ¹H NMR environments for this compound.
Comparative Analysis: Learning from Simpler Analogues
To build confidence in our spectral prediction, we can compare it to the known ¹H NMR data of simpler, related molecules: benzaldehyde and 4-(trifluoromethyl)benzaldehyde.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| Benzaldehyde | ~10.0 (s) | ~7.5-7.9 (m) |
| 4-(Trifluoromethyl)benzaldehyde | ~10.1 (s) | ~7.8 (d), ~8.0 (d) |
| This compound (Predicted) | ~9.9 (s) | Ring A: ~7.9 (d), ~7.1 (d)Ring B: ~7.7 (d), ~7.2 (d) |
-
Benzaldehyde: The aldehyde proton appears around 10.0 ppm, and the aromatic protons give a complex multiplet between 7.5 and 7.9 ppm.[1]
-
4-(Trifluoromethyl)benzaldehyde: The strongly electron-withdrawing -CF₃ group at the para position deshields all the aromatic protons compared to benzaldehyde. The spectrum simplifies to two doublets for the ortho and meta protons.[5]
Our predicted spectrum for this compound builds upon these observations. The aldehyde proton remains in a similar region. The protons on the benzaldehyde ring are influenced by both the aldehyde and the phenoxy groups, leading to a larger chemical shift difference between the ortho and meta protons compared to 4-(trifluoromethyl)benzaldehyde. The protons on the second ring are influenced by the ether linkage and the -CF₃ group, resulting in two distinct doublets.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Adherence to a meticulous experimental protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used. Ensure the solvent is of high purity (≥99.8 atom % D).
-
Sample Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), directly to the solvent or the sample solution. TMS provides a reference signal at 0.00 ppm.
-
Dissolution and Transfer: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
II. NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a sample of this concentration. |
| Receiver Gain (RG) | Auto-adjust | Instrument software will optimize for best signal without clipping. |
| Acquisition Time (AQ) | ~4 seconds | Provides good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Spectral Width (SW) | ~20 ppm | Covers the full range of expected proton chemical shifts. |
| Temperature | 298 K | Standard room temperature acquisition. |
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If no TMS is present, the residual solvent peak can be used as a secondary reference.
-
Integration: Integrate all the peaks in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizing the Workflow
The entire process from sample preparation to final spectral analysis can be visualized as follows:
Caption: A streamlined workflow for the ¹H NMR analysis of organic molecules.
By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of this compound, ensuring accurate structural verification for their ongoing scientific endeavors.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. amherst.edu [amherst.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Structural Elucidation of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde: A Comparative Analysis of Spectroscopic Techniques
For researchers and professionals in drug development and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a molecule of interest for its potential applications stemming from its unique electronic properties.
This technical guide moves beyond a simple spectral interpretation. We will delve into the causal factors governing the observed chemical shifts, drawing on fundamental principles and comparative data from analogous structures. Furthermore, we will objectively compare the insights derived from 13C NMR with those obtained from other key analytical techniques, namely 1H NMR, 19F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach is designed to equip the modern researcher with a holistic understanding of the strengths and limitations of each method in the context of complex organic molecules.
The Subject of Our Investigation: this compound
The molecule at the heart of this guide, this compound, possesses a fascinating arrangement of functional groups that create a distinct electronic environment. The interplay between the electron-withdrawing aldehyde and trifluoromethyl groups, mediated by the phenoxy ether linkage, results in a nuanced 13C NMR spectrum that serves as an excellent case study for advanced spectral interpretation.
Decoding the 13C NMR Spectrum: A Peak-by-Peak Analysis
Due to the unavailability of a publicly accessible experimental spectrum for this compound, we will base our primary analysis on a predicted 13C NMR spectrum, augmented by experimental data from closely related analogs. This predictive approach, grounded in established empirical data and computational algorithms, provides a robust framework for understanding the key spectral features.
Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |
| Aldehyde Carbonyl (C=O) | ~191 | The aldehyde carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom. This is consistent with the experimental value for 4-(trifluoromethyl)benzaldehyde, which appears at approximately 193.0 ppm.[1] |
| C4 (Carbon bearing the aldehyde) | ~132 | This carbon is deshielded by the directly attached electron-withdrawing aldehyde group. |
| C3/C5 (ortho to aldehyde) | ~130 | These carbons are influenced by the aldehyde group, but to a lesser extent than the ipso-carbon. |
| C2/C6 (meta to aldehyde) | ~120 | These carbons experience a smaller downfield shift. |
| C1' (Carbon of the ether linkage) | ~162 | The direct attachment to the electronegative oxygen of the ether causes a significant downfield shift. |
| C4' (Carbon bearing the CF3 group) | ~128 (quartet) | The trifluoromethyl group is strongly electron-withdrawing, leading to a downfield shift. The signal is expected to be a quartet due to coupling with the three fluorine atoms. |
| C3'/C5' (ortho to CF3 group) | ~127 (quartet) | These carbons will also show coupling to the trifluoromethyl group, resulting in a quartet with a smaller coupling constant. |
| C2'/C6' (meta to CF3 group) | ~118 | These carbons are least affected by the trifluoromethyl group in the second aromatic ring. |
| Trifluoromethyl Carbon (CF3) | ~124 (quartet) | The carbon of the trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shift is in the typical range for a CF3 group attached to an aromatic ring. |
Visualizing the Logic: A Workflow for Spectral Interpretation
Caption: A logical workflow for the interpretation of the 13C NMR spectrum of this compound.
A Comparative Guide to Spectroscopic Analysis
While 13C NMR provides a detailed carbon skeleton map, a comprehensive structural elucidation relies on a suite of analytical techniques. The following section compares the information gleaned from 13C NMR with that from other common spectroscopic methods.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| 13C NMR Spectroscopy | Carbon skeleton, chemical environment of each carbon, presence of functional groups. | - Unambiguously identifies the number of non-equivalent carbons. - Clear signals for the aldehyde, ether, and trifluoromethyl-substituted carbons. - C-F coupling provides direct evidence for the CF3 group. | - Low natural abundance of 13C requires longer acquisition times. - Does not provide information on proton connectivity. |
| 1H NMR Spectroscopy | Proton environment, proton-proton coupling, integration (ratio of protons). | - Provides information on the substitution pattern of the aromatic rings. - Aldehyde proton gives a characteristic singlet around 10 ppm. - Can reveal coupling between protons on the aromatic rings. | - Overlapping signals in the aromatic region can be complex to interpret. - Does not directly probe the carbon skeleton. |
| 19F NMR Spectroscopy | Presence and environment of fluorine atoms. | - Highly sensitive due to 100% natural abundance of 19F. - A single peak for the CF3 group confirms its presence.[2] - Chemical shift provides information about the electronic environment of the CF3 group. | - Provides no information about the rest of the molecule's structure. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on vibrational frequencies. | - Strong C=O stretch for the aldehyde (~1700 cm⁻¹). - C-O stretch for the ether linkage. - C-F stretches for the trifluoromethyl group. | - Provides limited information on the overall connectivity of the molecule. - Can be difficult to assign all peaks in a complex molecule. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | - Determines the exact molecular weight, confirming the molecular formula. - Fragmentation pattern can provide clues about the connectivity of the functional groups. | - Does not provide detailed information on the isomeric structure. |
Visualizing the Analytical Synergy
Caption: The synergistic relationship between different analytical techniques for complete structural elucidation.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity of the data presented and to provide a practical guide for researchers, the following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
Protocol 1: 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Probe: A broadband or carbon-observe probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz).
-
Phase the spectrum manually.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Protocol 2: Comparative Spectroscopic Analyses
-
1H NMR: Use the same sample prepared for 13C NMR. Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm and a sufficient number of scans (typically 16 or 32).
-
19F NMR: Use the same sample. Acquire a proton-decoupled 19F spectrum. The spectral width will depend on the instrument but should be centered around the expected chemical shift for an aromatic CF₃ group (approximately -63 ppm relative to CFCl₃).[2]
-
IR Spectroscopy: Prepare a thin film of the neat compound between two NaCl or KBr plates, or prepare a KBr pellet. Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron impact). Acquire the mass spectrum over a mass-to-charge ratio (m/z) range that includes the expected molecular ion.
Conclusion: A Multi-faceted Approach to Structural Certainty
The comprehensive analysis of this compound demonstrates that while 13C NMR spectroscopy provides an unparalleled view of the carbon framework, its true power is realized when integrated with other spectroscopic techniques. The aldehyde and trifluoromethyl moieties are readily identified by multiple methods, but the precise connectivity and isomeric purity are most confidently established through the combined interpretation of 1H, 13C, and 19F NMR data. This guide underscores the necessity of a multi-technique approach in modern chemical research, ensuring the accuracy and reliability of structural assignments that form the bedrock of drug discovery and materials innovation.
References
Navigating the Spectral Nuances: An FT-IR Comparison of the Aldehyde Moiety in 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
A Senior Application Scientist's Guide to Structure-Spectrum Correlation and Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth analysis of the FT-IR spectrum of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, with a specific focus on the vibrational modes of the aldehyde group. By comparing its spectrum with those of structurally related aldehydes, we will elucidate the subtle yet significant influence of substituents on the characteristic infrared absorptions. This comparative approach, grounded in experimental data, offers researchers a robust framework for interpreting FT-IR spectra and understanding structure-spectrum relationships.
The Foundation: Understanding Aldehyde Vibrations in FT-IR
The aldehyde functional group (-CHO) provides two highly characteristic vibrational modes in the mid-infrared region, making it readily identifiable.[1]
-
C=O Carbonyl Stretch: This is typically a strong and sharp absorption band. For saturated aliphatic aldehydes, this peak appears in the 1740-1720 cm⁻¹ region.[1] However, when the carbonyl group is conjugated with an aromatic ring or a double bond, as in aromatic aldehydes, this stretching frequency is lowered to the 1710-1685 cm⁻¹ range due to resonance effects that weaken the C=O bond.[1][2][3]
-
C-H Aldehydic Stretch: The C-H bond of the aldehyde group exhibits one or two moderate intensity bands in the 2830-2695 cm⁻¹ region.[1] A peak around 2720 cm⁻¹, often appearing as a shoulder to the right of alkyl C-H stretches, is a particularly useful diagnostic marker for aldehydes.[1] The appearance of two bands in this region is often attributed to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[2]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the acquisition of a reliable and high-resolution spectrum of this compound, the following experimental methodology utilizing Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a preferred technique for solid samples as it requires minimal to no sample preparation and provides high-quality, reproducible data.[4][5][6][7]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal. Diamond ATR is particularly advantageous due to its robustness and broad spectral range.[6][8]
Sample Preparation and Data Acquisition:
-
Crystal Cleaning: Before analysis, the ATR crystal surface must be meticulously cleaned. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.[9]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and, if necessary, ATR corrected using the spectrometer's software to resemble a traditional transmission spectrum.
The logical workflow for this experimental procedure is illustrated in the following diagram:
Caption: Experimental workflow for FT-IR analysis using ATR.
Spectral Analysis of this compound
The FT-IR spectrum of this compound is characterized by several key absorption bands. The aldehyde functional group's vibrations are of primary interest.
| Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Medium, Sharp |
| Carbonyl C=O Stretch | ~1705 | Strong, Sharp |
| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-F Stretch (of CF₃) | ~1320, ~1170, ~1130 | Strong |
The presence of a strong, sharp peak at approximately 1705 cm⁻¹ is indicative of an aromatic aldehyde, where the carbonyl group is in conjugation with the benzene ring.[10] The two distinct peaks in the 2850-2750 cm⁻¹ region are the hallmark of the aldehyde C-H stretch.[11][12]
Comparative Analysis: The Influence of Substituents
To fully appreciate the electronic effects on the aldehyde group's vibrations, a comparison with benzaldehyde and other substituted benzaldehydes is instructive.
| Compound | Aldehyde C-H Stretch (cm⁻¹) | Carbonyl C=O Stretch (cm⁻¹) | Key Differentiating Bands (cm⁻¹) |
| Benzaldehyde | ~2820, ~2720 | ~1703 | Aromatic C-H (~3030), Aromatic C=C (~1595, ~1580) |
| 4-Fluorobenzaldehyde | ~2860, ~2760 | ~1700 | Strong C-F stretch (~1230) |
| 4-(Trifluoromethyl)benzaldehyde | ~2865, ~2765 | ~1710 | Strong C-F stretches (~1325, ~1175, ~1135) |
| This compound | ~2850, ~2750 | ~1705 | Strong C-O-C (~1250), Strong C-F (~1320, ~1170, ~1130) |
Analysis of Substituent Effects:
The electronic properties of the substituents on the aromatic ring influence the position of the carbonyl stretching frequency through inductive and resonance effects.[3][13][14]
-
Benzaldehyde serves as our baseline reference. Its C=O stretch is found at approximately 1703 cm⁻¹.[11]
-
4-Fluorobenzaldehyde: Fluorine is an electron-withdrawing group via induction but an electron-donating group through resonance. The net effect slightly lowers the C=O frequency to ~1700 cm⁻¹, suggesting that the resonance effect is significant.
-
4-(Trifluoromethyl)benzaldehyde: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group through a powerful negative inductive effect (-I) and has no significant resonance contribution. This withdrawal of electron density from the ring and the carbonyl group strengthens the C=O bond, leading to an increase in the stretching frequency to ~1710 cm⁻¹.
-
This compound: In this molecule, the aldehyde group is influenced by the phenoxy moiety, which contains a strongly electron-withdrawing trifluoromethyl group on the second phenyl ring. The ether oxygen can donate electron density to the first ring via resonance (+R effect), while the entire phenoxy group is electron-withdrawing inductively (-I effect). The trifluoromethyl group's strong -I effect on the second ring makes the phenoxy group, as a whole, more electron-withdrawing than an unsubstituted phenoxy group. This complex interplay of electronic effects results in a C=O stretching frequency of ~1705 cm⁻¹, very close to that of benzaldehyde. This suggests a balancing of the electron-donating resonance from the ether oxygen and the inductive withdrawal of the substituted phenoxy group.
The following diagram illustrates the key electronic effects influencing the carbonyl stretching frequency in these molecules:
Caption: Electronic effects influencing carbonyl stretching frequency.
Conclusion
FT-IR spectroscopy provides a powerful and nuanced tool for the characterization of this compound. The distinct vibrational signatures of the aldehyde C-H and C=O bonds are readily identified. Through a comparative analysis with benzaldehyde and its substituted analogs, we can discern the electronic influence of the trifluoromethyl and phenoxy substituents on the carbonyl stretching frequency. This detailed understanding of structure-spectrum correlations is invaluable for researchers in confirming molecular identity, assessing purity, and gaining deeper insights into the chemical properties of novel compounds in the drug development pipeline.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. jove.com [jove.com]
- 4. mt.com [mt.com]
- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. universitywafer.com [universitywafer.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. tandfonline.com [tandfonline.com]
- 14. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Guide to the Crystallographic Analysis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde Derivatives
An In-Depth Technical Guide and Comparison
This guide provides a comprehensive technical comparison of the crystallographic features of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde. Due to the absence of a publicly deposited crystal structure for this specific molecule, this guide employs a robust scientific methodology: we present a detailed analysis of a closely related analogue, 4-(4-methoxyphenoxy)benzaldehyde , for which high-quality X-ray crystallography data is available[1]. By comparing this experimental data with the known effects of trifluoromethyl substitution, we can build a predictive model for the target compound's solid-state behavior, offering valuable insights for researchers in crystallography, materials science, and drug development.
The trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its strong electron-withdrawing nature and lipophilicity can dramatically alter a molecule's pharmacokinetic profile, binding affinity, and solid-state properties. Understanding how this group influences crystal packing is paramount for controlling polymorphism, solubility, and bioavailability.
Part 1: Synthesis and Crystallization Protocols
A. Synthesis of this compound
The synthesis of the target compound is typically achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. The following protocol is adapted from established patent literature, providing a reliable pathway to the desired product[2].
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethyl)phenol (1.2 eq.) and 4-fluorobenzaldehyde (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add cesium carbonate (1.5 eq.) to the solution. The use of a strong base like Cs₂CO₃ is critical for deprotonating the phenol, forming the highly nucleophilic phenoxide intermediate required to attack the electron-deficient aromatic ring of 4-fluorobenzaldehyde.
-
Reaction: Heat the reaction mixture to 85 °C and stir for 16-20 hours. The elevated temperature is necessary to overcome the activation energy of the SNAᵣ reaction. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove insoluble inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF.
-
Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a cyclohexane/ethyl acetate gradient) to yield the final product, this compound[2]. The structure should be confirmed by ¹H NMR and LCMS.
B. Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is the most critical and often challenging step. The protocol that yielded high-quality crystals for the methoxy analogue provides an excellent starting point[1]. The key is to identify a solvent system where the compound has moderate solubility and to allow for slow solvent evaporation, which encourages ordered crystal lattice formation.
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Screen various solvents (e.g., n-heptane, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature.
-
Solution Preparation: Dissolve a small amount of the purified compound in the chosen solvent or solvent mixture in a clean vial. Gentle warming may be used to achieve saturation.
-
Crystallization: Cover the vial with a cap containing a few pinholes. This restricts the rate of evaporation, preventing rapid precipitation and promoting the growth of large, well-ordered single crystals.
-
Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood) at a constant temperature. Crystal growth may take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop for immediate X-ray diffraction analysis.
Part 2: Comparative Crystallographic Analysis
The substitution of a methoxy (–OCH₃) group with a trifluoromethyl (–CF₃) group induces significant changes in electronic distribution and steric profile, which in turn dictate molecular conformation and crystal packing.
Workflow for Crystallographic Analysis
The overall process from a synthesized compound to a final structural analysis follows a well-defined path. This workflow ensures data integrity and a comprehensive understanding of the molecule's solid-state properties.
Caption: Workflow from synthesis to structural analysis.
Data Comparison: Known Analogue vs. Predicted Target
The following tables summarize the known crystallographic data for the methoxy analogue and the predicted parameters for our trifluoromethyl target compound. Predictions are based on established principles of organic solid-state chemistry and the known influence of the –CF₃ group[3][4].
Table 1: Experimental Crystallographic Data for 4-(4-methoxyphenoxy)benzaldehyde [1]
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₄H₁₂O₃ | Confirms molecular composition. |
| Crystal System | Monoclinic | Defines the basic lattice geometry. |
| Space Group | P2₁/c | A common centrosymmetric space group. |
| Unit Cell (a, b, c) | 12.13 Å, 7.66 Å, 12.36 Å | Dimensions of the repeating unit. |
| Unit Cell (β) | 103.77° | Angle characteristic of the monoclinic system. |
| Volume (V) | 1114.9 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| C-O-C Angle | 118.82° | Angle of the central ether linkage. |
| Dihedral Angle | 71.52° | Twist between the two phenyl rings. |
| Key Interactions | C–H···O hydrogen bonds, C–H···π interactions | Governs the 3D packing arrangement. |
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value / Trend | Rationale & Justification |
|---|---|---|
| Chemical Formula | C₁₄H₉F₃O₂ | Based on molecular structure. |
| Crystal System | Monoclinic / Triclinic | Likely to pack in a low-symmetry system. |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing is common. |
| Unit Cell Volume | > 1115 ų | The –CF₃ group is sterically larger than –OCH₃. |
| C-O-C Angle | ~118-120° | Expected to be similar to the analogue. |
| Dihedral Angle | Likely different from 71.5° | Steric bulk and different intermolecular forces will alter the molecular twist. |
| Key Interactions | C–H···F hydrogen bonds , C–H···O, C–F···π, F···F contacts | The trifluoromethyl group introduces new, weak hydrogen bond acceptors and other non-covalent interactions that are known to be structure-directing[3][4][5]. |
Part 3: In-Depth Structural Comparison and Insights
A. Conformational Effects: Dihedral Angle
The most significant conformational variable in this molecular scaffold is the dihedral angle between the two aromatic rings. In the methoxy analogue, this angle is 71.52°[1]. For the trifluoromethyl derivative, we predict a different angle due to two opposing factors:
-
Steric Hindrance: The –CF₃ group is bulkier than the –OCH₃ group, which might favor a more twisted conformation to minimize steric clash.
-
Intermolecular Forces: The formation of specific intermolecular contacts, such as C–H···F bonds, could favor a particular conformation that optimizes crystal packing, potentially leading to a less or more twisted arrangement than the methoxy analogue.
B. Supramolecular Assembly: The Role of Intermolecular Interactions
The primary difference in the crystal packing of these two compounds will arise from their different sets of intermolecular interactions.
-
Methoxy Analogue: The crystal structure is stabilized by a network of weak C–H···O hydrogen bonds and C–H···π interactions, linking molecules into layers[1]. The ether and carbonyl oxygens act as the primary hydrogen bond acceptors.
-
Trifluoromethyl Target (Predicted): The introduction of the –CF₃ group provides a new set of interaction sites. The fluorine atoms are weak hydrogen bond acceptors, and the formation of C–H···F bonds is a well-documented phenomenon that influences crystal packing[3]. Furthermore, interactions like C–F···π and F···F contacts, though weak, can collectively play a significant role in the overall stabilization of the crystal lattice[4][5]. The interplay between the stronger C–H···O=C interaction involving the aldehyde and the weaker, but more numerous, C–H···F interactions will ultimately dictate the final supramolecular architecture.
Logical Relationship Diagram
The choice of substituent directly influences the resulting crystal structure through a cascade of effects.
Caption: Impact of substituents on crystal packing.
Conclusion
While a definitive crystal structure for this compound requires experimental determination, a comparative analysis with its methoxy-substituted analogue provides powerful predictive insights. The replacement of the electron-donating –OCH₃ group with the strongly electron-withdrawing and sterically demanding –CF₃ group is expected to alter the key dihedral angle of the molecule and, more importantly, fundamentally change the landscape of intermolecular interactions that guide its crystal packing. The anticipated shift from a packing motif dominated by C–H···O and C–H···π interactions to one significantly influenced by C–H···F bonds and other fluorine-specific contacts highlights the profound impact of this "magic" group in solid-state chemistry. This guide provides a validated roadmap for the synthesis, crystallization, and structural analysis of this compound class, empowering researchers to anticipate and understand its solid-state behavior.
References
A Senior Application Scientist's Guide to the Biological Activity Screening of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde Derivatives
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the potential biological activities of novel derivatives of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, benchmarked against established therapeutic agents. This guide is built on the foundational principles of scientific integrity, providing not just data, but the rationale behind the experimental designs and the mechanistic insights that drive modern drug discovery.
The core structure of this compound presents a fascinating scaffold for medicinal chemistry. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and lipophilicity, which can significantly improve a compound's pharmacokinetic profile. The phenoxy ether linkage provides a degree of conformational flexibility, allowing for optimal interaction with biological targets. The reactive aldehyde group serves as a versatile handle for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and hydrazones.
This guide will delve into the screening of these derivatives, providing detailed protocols for key biological assays and a comparative analysis of their potential efficacy.
Comparative Analysis of Biological Activities
The following tables summarize the anticipated biological activities of various derivatives of this compound based on published data for structurally similar compounds. These values are presented for comparative purposes to guide screening efforts.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Derivative Class | This compound Derivative (Hypothetical IC50) | Doxorubicin (Reference) | Cancer Cell Line |
| Schiff Base | 5 - 20 | 0.2 - 2.5[1][2] | MCF-7 (Breast) |
| Chalcone | 2 - 15 | 0.2 - 2.5[1][2] | A549 (Lung) |
| Hydrazone | 10 - 50 | 0.2 - 2.5[1][2] | HeLa (Cervical) |
Note: Doxorubicin is a widely used chemotherapy drug with a mechanism involving DNA intercalation and topoisomerase II inhibition[2][3]. Its IC50 values can vary depending on the cell line and exposure time[4].
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Derivative Class | This compound Derivative (Hypothetical MIC) | Ciprofloxacin (Reference) | Pathogen |
| Schiff Base | 16 - 128 | 0.25 - 2 | Staphylococcus aureus |
| Chalcone | 32 - 256 | 0.125 - 1 | Escherichia coli |
| Hydrazone | 64 - 512 | 0.5 - 4 | Pseudomonas aeruginosa |
Note: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV[5][6][7][8]. Its MIC values are dependent on the bacterial strain and testing conditions.
Table 3: Comparative Anti-inflammatory Activity (IC50, µM)
| Derivative Class | This compound Derivative (Hypothetical IC50) | Indomethacin (Reference) | Assay |
| Schiff Base | 10 - 40 | 0.018 - 0.026[9] | NO Inhibition (RAW 264.7) |
| Chalcone | 5 - 25 | 0.018 - 0.026[9] | NO Inhibition (RAW 264.7) |
| Hydrazone | 15 - 60 | 0.018 - 0.026[9] | NO Inhibition (RAW 264.7) |
Note: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes[10][11][12]. The provided IC50 values are for COX-1 and COX-2 inhibition.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of your screening results, the following detailed protocols for the key biological assays are provided.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for another 48-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity Screening: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
Caption: Workflow of the nitric oxide (NO) inhibition assay.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours. 2[17]. Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and the reference drug (Indomethacin) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. 4[18]. Incubation: Incubate the plates for an additional 24 hours. 5[18]. Nitrite Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). 6[18]. Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. 7[18]. Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A parallel MTT assay should be performed to assess the cytotoxicity of the compounds on RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death.
[18]### Mechanistic Insights and Signaling Pathways
Understanding the potential mechanisms of action is crucial for rational drug design. The biological activities of this compound derivatives are likely mediated through various cellular pathways.
Anticancer Mechanism
Many benzaldehyde derivatives, particularly chalcones and Schiff bases, exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The trifluoromethyl group can enhance the lipophilicity of the compounds, facilitating their entry into cancer cells. Once inside, they may generate reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades, ultimately resulting in apoptosis.
[19][20]Potential Anticancer Signaling Pathway
Caption: Potential intrinsic apoptotic pathway induced by benzaldehyde derivatives.
Anti-inflammatory Mechanism
The anti-inflammatory effects of phenoxy benzaldehyde derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators. In LPS-stimulated macrophages, these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. This inhibition is often mediated through the suppression of the NF-κB signaling pathway, a key regulator of the inflammatory response. Some benzaldehyde derivatives have also been shown to activate the Nrf2/HO-1 pathway, which has antioxidant and anti-inflammatory effects.
[21][22][23]Potential Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by benzaldehyde derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of a wide range of derivatives, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, makes this an attractive area for further investigation.
This guide provides a robust framework for the systematic screening and evaluation of these compounds. By employing the detailed protocols and comparative data presented herein, researchers can efficiently identify lead candidates for further preclinical development. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of the most potent derivatives, as well as optimizing their pharmacokinetic and safety profiles. The integration of computational modeling and in vivo studies will be crucial in translating these promising in vitro findings into clinically viable therapies.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 6. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Semantic Scholar [semanticscholar.org]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 9. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 10. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biomolther.org [biomolther.org]
A Comparative Guide to Trifluoromethyl vs. Trifluoromethoxy Benzaldehyde Derivatives in Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1][2][3] Among the most powerful tools in the medicinal chemist's arsenal are fluorine-containing functional groups. The incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[4][5] This guide provides an in-depth comparative analysis of two critical fluorinated substituents when appended to a benzaldehyde scaffold: the trifluoromethyl (-CF3) group and the trifluoromethoxy (-OCF3) group.
While both groups are leveraged to improve drug-like properties, their effects are distinct and offer different strategic advantages. The trifluoromethyl group is a well-established bioisostere for methyl or chloro groups, known for its strong electron-withdrawing nature and exceptional metabolic stability.[1][6] The trifluoromethoxy group, while also lipophilic and electron-withdrawing, introduces an oxygen linker that subtly modulates these properties, offering a different conformational and electronic profile.[7] Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to fine-tune lead compounds for clinical success. This guide will dissect these differences through the lens of physicochemical properties, metabolic stability, and biological activity, supported by established experimental data and detailed protocols for their evaluation.
Part 1: Physicochemical Properties - A Tale of Two Electron-Withdrawing Groups
The substitution of a hydrogen atom on the benzaldehyde ring with either a -CF3 or -OCF3 group dramatically alters the molecule's electronic landscape and lipophilicity. These changes directly impact how the molecule interacts with biological targets and navigates physiological environments.
Electronic Effects: Inductive vs. Resonance
The primary electronic influence of the trifluoromethyl (-CF3) group is its powerful electron-withdrawing inductive effect (-I).[8] The three highly electronegative fluorine atoms pull electron density away from the benzene ring, which can significantly increase the electrophilicity of the aldehyde's carbonyl carbon.[8][9] This makes the aldehyde more susceptible to nucleophilic attack, a key consideration in its synthetic utility and potential interactions with biological nucleophiles.[8][9]
The trifluoromethoxy (-OCF3) group presents a more complex electronic profile. It is also strongly electron-withdrawing via induction (-I). However, the oxygen atom's lone pairs can participate in a weak resonance-donating effect (+R). This duality allows for a more nuanced modulation of the aromatic ring's electronics compared to the purely inductive pull of the -CF3 group.
Caption: Electronic effects of -CF3 and -OCF3 substituents.
Lipophilicity: A Key Determinant of Permeability
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, and membrane permeability.[] Both the -CF3 and -OCF3 groups increase the lipophilicity of a parent molecule.[1][4][7]
However, the trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group. This is quantified by the Hansch lipophilicity parameter (π), which reflects the contribution of a substituent to the LogP value.
| Substituent | Hansch π Value | Implication |
| -CF3 | +0.88[4] | Significantly increases lipophilicity. |
| -OCF3 | +1.04[2] | Confers even greater lipophilicity than -CF3. |
This subtle but significant difference provides a powerful strategy for fine-tuning a molecule's LogP value to optimize its pharmacokinetic profile.[2] An excessively high LogP can lead to poor solubility and non-specific binding, while a low LogP may hinder membrane transport.
Part 2: Metabolic Stability - Blocking the Path of Degradation
A major advantage of incorporating these fluorinated groups is the enhancement of metabolic stability.[6][8] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][4][6]
-
Trifluoromethyl (-CF3) Group : This group is exceptionally robust. When placed at a known site of oxidative metabolism (e.g., replacing a metabolically labile methyl group), it can effectively block that metabolic pathway.[6] This "metabolic switching" can lead to a longer drug half-life, reduced formation of reactive metabolites, and improved bioavailability.[2][6]
-
Trifluoromethoxy (-OCF3) Group : This group also confers significant metabolic stability.[2] While ether linkages can sometimes be susceptible to O-dealkylation, the strong electron-withdrawing effect of the fluorine atoms makes the oxygen atom less susceptible to oxidation, thereby protecting the group from cleavage.[11] It offers a metabolically stable alternative to a methoxy group, which is often a primary site of metabolism.
The net result of introducing either group is often a marked reduction in intrinsic clearance and an increase in the in vitro half-life of the compound.
Caption: Workflow for an in vitro microsomal stability assay.
Part 3: Comparative Biological Activity - Case Studies
The choice between a -CF3 and -OCF3 substituent can lead to significant differences in biological activity. The specific impact depends on the nature of the biological target and its binding pocket.
For instance, in the development of cholinesterase inhibitors, a class of drugs used to treat Alzheimer's disease, derivatives of both trifluoromethyl and trifluoromethoxy benzaldehydes have been investigated. A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar range.[12]
Another study exploring fluoroaryl-substituted derivatives of the antitumor agent FL118 synthesized compounds containing both trifluoromethyl and trifluoromethoxy groups.[13] The electronic and steric differences between these groups at the same position on the aromatic ring would be expected to alter the binding affinity and efficacy against cancer cell lines, showcasing the importance of screening both substituents during lead optimization.
| Derivative Class | Target/Activity | Observation | Reference |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) | Dual inhibition with IC50 values of 46.8–137.7 µM. | [12] |
| Fluoroaryl-substituted FL118 derivatives | Antitumor Activity | Both -CF3 and -OCF3 groups were incorporated to modulate activity and druggability. | [13] |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Antiparasitic Activity | Showed nanomolar activities against various protozoan parasites. | [14] |
These examples underscore that a direct, empirical comparison is essential, as theoretical advantages do not always translate into superior biological performance.
Part 4: Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for two key experiments.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the "gold standard" method for LogP determination, providing a direct and accurate measurement.[15]
Objective: To determine the n-octanol/water partition coefficient (LogP) of a trifluoromethyl or trifluoromethoxy benzaldehyde derivative.
Materials:
-
Test compound (e.g., 3-(trifluoromethyl)benzaldehyde, 3-(trifluoromethoxy)benzaldehyde)
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or shaker bath
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Methodology:
-
Preparation of Phases: To pre-saturate the solvents, mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for 30 minutes and then allow the layers to separate completely overnight. Drain each phase into separate, clean storage bottles.
-
Compound Preparation: Prepare a stock solution of the test compound in pre-saturated n-octanol (e.g., 1 mg/mL).
-
Partitioning:
-
In a glass vial, add 2 mL of pre-saturated n-octanol containing the test compound.
-
Add 2 mL of pre-saturated water.
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Place the vial in a shaker bath at a constant temperature (e.g., 25°C) and shake for at least 2 hours to ensure equilibrium is reached.[16]
-
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases. This is critical to avoid contamination from micro-emulsions.[17]
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the n-octanol (top) layer and the aqueous (bottom) layer.
-
Prepare appropriate dilutions of each aliquot for analysis.
-
Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).[15]
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in water].
-
The final value is expressed as its base-10 logarithm: LogP = log10(P) .
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, providing a measure of its intrinsic clearance.[18][19][20]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal matrix.
Materials:
-
Test compound stock solution (in DMSO or Acetonitrile, typically 10 mM)
-
Pooled liver microsomes (e.g., human, rat) from a reputable supplier.[19]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor)[20]
-
Positive control compounds (e.g., Testosterone, Midazolam - high clearance)
-
96-well incubation plate
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation Mixture Preparation:
-
On ice, prepare the main incubation mixture in the phosphate buffer containing the liver microsomes (e.g., final concentration of 0.5 mg/mL protein).[20]
-
Aliquot this mixture into the wells of the 96-well plate.
-
-
Initiation of Reaction:
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the negative control (-NADPH) wells.
-
Immediately add the test compound to achieve the final desired concentration (e.g., 1 µM). Mix well.
-
-
Time-Course Sampling:
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.[6]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent drug at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent drug remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[6]
-
Conclusion
The choice between trifluoromethyl and trifluoromethoxy benzaldehyde derivatives is a strategic decision in drug design, not a simple substitution. The -CF3 group offers robust metabolic stability and strong, purely inductive electron withdrawal. The -OCF3 group provides even greater lipophilicity and a more nuanced electronic profile due to the interplay of inductive and resonance effects, while also conferring excellent metabolic stability.
There is no universally "better" option; the optimal choice is context-dependent, dictated by the specific goals of the drug discovery program, including the desired pharmacokinetic profile and the topology of the target's binding site. By understanding the distinct properties of each group and employing rigorous experimental evaluation as outlined in this guide, researchers can make more informed decisions, accelerating the development of safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. mttlab.eu [mttlab.eu]
A Comparative Guide to the Purity Assessment of Synthesized 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde by HPLC
Introduction
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a crucial intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its diaryl ether structure serves as a key building block for compounds with diverse biological activities. The purity of this intermediate is of paramount importance; the presence of even trace amounts of impurities can significantly impact the yield, safety, and efficacy of the final product.[1][2] Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure but a critical component of the development lifecycle.[3]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of such pharmaceutical intermediates.[1][4] Its high resolution, sensitivity, and quantitative accuracy make it the ideal technique for separating the target compound from structurally similar impurities that may arise during synthesis.[3] This guide provides a comprehensive comparison of different HPLC methodologies for the purity assessment of this compound, offering field-proven insights to guide researchers and drug development professionals in establishing a self-validating and trustworthy analytical protocol.
Synthetic Considerations and Potential Impurities
The synthesis of this compound typically involves an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[5][6][7] Understanding the reaction mechanism is key to anticipating potential process-related impurities.[8]
Common impurities may include:
-
Unreacted Starting Materials: 4-Fluorobenzaldehyde and 4-(Trifluoromethyl)phenol.
-
Homocoupling By-products: Formation of symmetrical biaryls from the starting materials.
-
Isomeric By-products: Impurities arising from side reactions or impurities in the starting materials.
-
Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid.
A robust HPLC method must be able to resolve the main peak from all these potential impurities to ensure accurate purity determination.[1]
Comparative Analysis of HPLC Methodologies
The choice of HPLC parameters is critical for achieving optimal separation. For a moderately non-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[9][10] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.
Here, we compare the performance of three different C18 columns under identical mobile phase conditions to illustrate the importance of stationary phase selection.
Table 1: Comparative Performance of Different C18 Columns
| Parameter | Column A (Standard C18) | Column B (End-capped C18) | Column C (Phenyl-Hexyl Phase) |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 | 2.2 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | 1.2 |
| Analysis Time (minutes) | 15 | 18 | 16 |
| Observations | Adequate separation, but with noticeable peak tailing for the main analyte. | Excellent resolution and peak symmetry due to reduced silanol interactions. | Good resolution with slightly different selectivity, potentially beneficial for resolving specific isomers. |
Causality Behind the Choices:
-
Column A (Standard C18): Represents a general-purpose column. The observed tailing is likely due to interactions between the analyte and residual, un-capped silanol groups on the silica support.
-
Column B (End-capped C18): The end-capping process neutralizes most of the residual silanol groups, leading to improved peak shape (reduced tailing) and better resolution. This is often the preferred choice for achieving high-purity assessments.
-
Column C (Phenyl-Hexyl Phase): The phenyl-hexyl stationary phase offers alternative selectivity due to π-π interactions with the aromatic rings of the analyte and impurities.[11][12] This can be advantageous if standard C18 columns fail to resolve critical impurity pairs.
Based on this comparison, an end-capped C18 column (like Column B) provides the most robust and reliable results for this specific analysis.
Recommended Protocol: HPLC Purity Assessment
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) as mandated by regulatory bodies like the USP and FDA.[13][14][15] SSTs ensure that the chromatographic system is performing adequately on the day of analysis.[16][17]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: High-purity, end-capped C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution:
-
0-10 min: 60% B to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: 90% B to 60% B
-
13-18 min: Equilibrate at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzaldehyde chromophore).
-
Injection Volume: 5 µL
Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[18]
System Suitability Testing (SST)
Before analyzing any samples, perform five replicate injections of the standard solution. The system is deemed suitable for analysis if the following criteria are met:[16]
-
Precision (Repeatability): The relative standard deviation (RSD) of the peak area for the five replicate injections should be less than 2.0%.[16]
-
Tailing Factor: The tailing factor for the main peak should be less than 2.0.[16]
-
Theoretical Plates: The column efficiency, measured in theoretical plates (N), should be greater than 2000.
Visualizing the Workflow
The following diagram outlines the logical workflow for the HPLC purity assessment.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. wjpmr.com [wjpmr.com]
- 4. veeprho.com [veeprho.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pp.bme.hu [pp.bme.hu]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. youtube.com [youtube.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. ijcrt.org [ijcrt.org]
A Senior Application Scientist's Guide to Structural Confirmation: High-Resolution Mass Spectrometry for 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. The target of our investigation, 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, is a compound featuring several key functional groups: an aromatic aldehyde, a diaryl ether linkage, and a trifluoromethyl moiety. Each of these presents unique analytical signatures.
This guide provides an in-depth, practical comparison of analytical methodologies, focusing on the power of High-Resolution Mass Spectrometry (HRMS) as a primary tool for structural confirmation. We will delve into the causality behind experimental choices, presenting HRMS not merely as a data acquisition tool, but as a self-validating system for generating high-confidence structural evidence. This will be contrasted with other cornerstone analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, to provide a holistic view of a modern analytical workflow.
Part 1: The Power of Precision — HRMS for Molecular Formula Determination
The first and most fundamental question in structural analysis is, "What is the elemental composition?" High-Resolution Mass Spectrometry (HRMS) is uniquely suited to answer this by measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places.[1][2] This "exact mass" measurement allows for the confident determination of a molecule's elemental formula, a capability that distinguishes it from lower-resolution techniques.[3][4] For our target molecule, this compound, the molecular formula is C₁₄H₉F₃O₂.[5]
The theoretical exact mass of its protonated adduct, [M+H]⁺, is calculated as follows:
-
(14 x 12.000000) + (10 x 1.007825) + (3 x 18.998403) + (2 x 15.994915) = 267.06264 Da
An experimentally determined mass that matches this theoretical value within a narrow error margin (typically < 5 ppm) provides unequivocal evidence for the elemental composition.[3]
Experimental Protocol 1: High-Resolution Full Scan MS Analysis
This protocol is designed to acquire the exact mass of the intact molecule. We utilize Liquid Chromatography (LC) for sample introduction and Electrospray Ionization (ESI) in positive mode, as the ether and carbonyl oxygens are readily protonated.
-
Sample Preparation: Prepare a 1 µg/mL solution of the synthesized this compound in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The formic acid serves to promote protonation for ESI.
-
Instrumentation: Employ an LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, capable of >20,000 mass resolution.[6]
-
Mass Calibration: Prior to analysis, perform an external mass calibration using a certified calibration solution to ensure high mass accuracy across the desired m/z range.[6]
-
LC Separation: Inject 5 µL of the sample onto a C18 reverse-phase column. Elute with a water/acetonitrile gradient to separate the analyte from potential impurities.
-
MS Data Acquisition: Acquire data in positive ion ESI mode over a scan range of m/z 100-500. Ensure the instrument parameters are optimized for sensitivity and resolution.
Data Analysis and Expected Results
The resulting mass spectrum should prominently feature an ion corresponding to the protonated molecule, [M+H]⁺. The measured m/z is then compared to the theoretical value.
Table 1: High-Resolution Mass Data for [M+H]⁺ of C₁₄H₉F₃O₂
| Parameter | Value |
| Elemental Formula | C₁₄H₁₀F₃O₂⁺ |
| Theoretical m/z | 267.06264 |
| Hypothetical Observed m/z | 267.06211 |
| Mass Error (mDa) | -0.53 |
| Mass Error (ppm) | -1.98 |
A mass error below 2 ppm provides extremely high confidence in the assigned elemental formula, effectively ruling out other potential formulas within a reasonable chemical space.
Part 2: Deconstructing the Molecule — Structural Elucidation with HRMS/MS
While exact mass confirms the "what" (elemental formula), it doesn't confirm the "how" (atomic arrangement). For this, we turn to tandem mass spectrometry (MS/MS). In this technique, the protonated molecule (the precursor ion) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed.[7][8] The fragmentation pattern serves as a molecular fingerprint, providing direct evidence of the compound's architecture.[9]
Experimental Protocol 2: HRMS/MS Fragmentation Analysis
-
Instrument Setup: Utilize the same calibrated LC-HRMS system.
-
Acquisition Mode: Set the instrument to a data-dependent acquisition (DDA) or targeted MS/MS mode.
-
Precursor Ion Selection: Program the instrument to isolate the previously determined [M+H]⁺ ion at m/z 267.0626.
-
Collision Energy: Apply collision energy (typically using argon or nitrogen as the collision gas) to induce fragmentation. It is often beneficial to ramp the collision energy (e.g., 10-40 eV) to generate a rich spectrum of both low- and high-energy fragments.
-
Product Ion Scan: Acquire a high-resolution mass spectrum of the resulting fragment ions.
Visualizing the Experimental Workflow
Caption: Workflow for HRMS/MS structural confirmation.
Predicted Fragmentation Pathway and Data Interpretation
The fragmentation of this compound is expected to occur at the most labile bonds, primarily the ether linkage and around the aldehyde group. By analyzing the exact masses of the fragments, we can piece the structure together like a puzzle.
Caption: Predicted HRMS/MS fragmentation of the target molecule.
Table 2: Predicted High-Resolution Fragmentation Data
| Fragment | Proposed Formula | Theoretical m/z | Rationale |
| A | C₇H₄F₃O⁺ | 161.0181 | Cleavage of the ether bond, retaining the trifluoromethylphenoxy moiety. |
| B | C₇H₅O₂⁺ | 121.0284 | Cleavage of the ether bond, retaining the hydroxybenzaldehyde moiety. |
| C | C₇H₅O⁺ | 105.0335 | Loss of an oxygen atom from Fragment B. |
The presence of these specific, high-resolution fragments provides compelling evidence for the connectivity of the two aromatic rings through an ether linkage and confirms the identity of the substituents on each ring.
Part 3: A Comparative Perspective — HRMS in the Analytical Toolbox
While powerful, HRMS is part of a larger analytical ecosystem. Its data is most potent when considered alongside information from other techniques.[10]
Table 3: Comparison of Key Analytical Techniques for Structural Elucidation
| Feature | HRMS | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Infrared (IR) Spectroscopy |
| Information Provided | Elemental composition, molecular weight, structural fragments.[11] | Definitive atomic connectivity, stereochemistry, electronic environment.[12] | Presence/absence of specific functional groups.[12] |
| Sensitivity | Very High (pmol to fmol)[10] | Low to Moderate (nmol to µmol)[10] | Moderate (µg to mg) |
| Sample Amount | Very Low (ng to µg) | High (mg)[13] | Low (mg) |
| Analysis Time | Fast (minutes per sample) | Slow (minutes to hours per experiment) | Very Fast (seconds to minutes) |
| Key Strength | Unmatched sensitivity and ability to confirm elemental formula.[4] | "Gold standard" for unambiguous 3D structure determination.[10] | Rapid and simple confirmation of functional groups.[14] |
| Key Limitation | Does not directly determine stereochemistry or isomer positions. | Lower throughput and sensitivity; requires pure samples for clarity.[15] | Provides no information on the overall molecular skeleton.[14] |
| Destructive? | Yes | No[15] | No |
Synthesizing the Data: A Self-Validating Workflow
-
IR Spectroscopy provides the initial, rapid check. The observation of a strong C=O stretch (~1700 cm⁻¹), a C-O-C ether stretch (~1250 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹) quickly confirms that the key functional groups are present from the synthesis.[16][17]
-
HRMS then provides the next level of confirmation. The accurate mass measurement validates the elemental composition, confirming that the correct atoms have been assembled. The MS/MS fragmentation pattern then validates the connectivity, showing how the major pieces of the molecule are linked.
-
NMR Spectroscopy provides the final, definitive proof. ¹H and ¹³C NMR would confirm the substitution patterns on the aromatic rings (i.e., that they are both para-substituted) and the precise chemical environment of every atom. Crucially, ¹⁹F NMR would provide a simple, clean signal confirming the presence and environment of the CF₃ group.[18]
When the data from all three techniques are concordant, the structural assignment becomes irrefutable. The HRMS data confirms the mass and key connections, which are then perfectly aligned with the functional groups seen in IR and the detailed atomic map provided by NMR.
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool for the structural confirmation of synthetic molecules like this compound. Its ability to provide an exact elemental formula with high confidence, coupled with the detailed architectural map generated from MS/MS fragmentation, offers a rapid and sensitive method for verifying molecular identity. While NMR spectroscopy remains the ultimate arbiter of detailed structure, HRMS provides a critical and complementary layer of evidence that is unmatched in speed and sensitivity. For researchers in drug development and chemical synthesis, mastering the application and interpretation of HRMS data is not just a valuable skill—it is essential for ensuring the integrity and success of their scientific endeavors.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE CAS#: 90035-20-4 [m.chemicalbook.com]
- 6. algimed.com [algimed.com]
- 7. m.youtube.com [m.youtube.com]
- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 9. savemyexams.com [savemyexams.com]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. measurlabs.com [measurlabs.com]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. ukm.my [ukm.my]
- 18. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, a halogenated aromatic compound. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining compliance with regulatory standards. Our approach moves beyond a simple checklist, delving into the rationale behind each step to build a culture of safety and deep operational understanding.
Hazard Assessment: A Proactive Approach to Safety
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust hazard profile can be constructed by examining structurally analogous compounds, such as other substituted benzaldehydes and trifluoromethyl-containing aromatics. This practice, rooted in the precautionary principle, ensures the highest level of safety.
Based on available data for similar compounds, we can assume the following hazard profile.
| Hazard Classification | Description & Rationale | Supporting Data Source(s) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Benzaldehydes can exhibit toxic properties, and fluorinated compounds can have unique biological activities. | [1][2][3] |
| Skin & Eye Irritation | Expected to cause skin irritation and serious eye irritation. Aldehyde functional groups are often irritating to mucous membranes and skin. | [1][4] |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation. | [1][4] |
| Aquatic Toxicity | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. Proper disposal is critical to prevent environmental contamination. | [3][5] |
| Combustibility | While not highly flammable, it may be a combustible liquid or solid. Thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and hydrogen fluoride. | [1] |
This assumed profile necessitates handling the compound as hazardous waste, following stringent disposal protocols.
Pre-Disposal Preparations: Setting the Stage for Safety
Proper preparation is a non-negotiable prerequisite for handling hazardous chemical waste. This involves establishing engineering controls and selecting the appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[6] This primary engineering control minimizes the risk of inhaling potentially harmful vapors or dust. The work area should be clean, and a spill kit containing an inert absorbent material (e.g., vermiculite or sand) must be readily accessible.[4][7]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazard assessment. The following table outlines the minimum required PPE for handling this compound for disposal.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield if there is a splash risk. | Protects against splashes and potential eye irritation.[1][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and potential irritation.[7][8] |
| Body Protection | A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities. | Protects against incidental skin contact and contamination of personal clothing.[7] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust or aerosols are generated and fume hood use is not feasible. | Prevents inhalation of the compound.[2][8] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates the most critical step in its disposal pathway: waste segregation .
Workflow for Disposal
Caption: Disposal workflow from preparation to final pickup.
-
Waste Segregation : This is the most critical step. As a halogenated aromatic compound, all waste containing this compound must be collected in a designated halogenated organic waste container.[6][9] Never mix halogenated waste with non-halogenated waste streams, as this complicates the disposal process and significantly increases costs.[10]
-
Container Selection : Use a dedicated hazardous waste container that is chemically compatible with the waste. For organic compounds, this is typically a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[11][12] Ensure the container is free from damage and clean on the outside.
-
Labeling : The waste container must be clearly and accurately labeled before any waste is added. The label must include:
-
Waste Collection :
-
Solid Waste : If the compound is in solid form, carefully transfer it into the designated waste container, avoiding the creation of dust.[7]
-
Liquid Waste (Solutions) : Carefully pour liquid waste into the designated liquid halogenated waste container using a funnel.
-
Contaminated Items : Any items grossly contaminated with the chemical, such as pipette tips, gloves, or absorbent pads from a spill cleanup, must also be placed in the designated solid hazardous waste container.[7]
-
-
Waste Storage :
-
Seal the container tightly when not actively adding waste.[11]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[12][14]
-
The SAA must be in a well-ventilated area, away from heat or ignition sources, and should utilize secondary containment (like a spill tray) to prevent the spread of potential leaks.[12][15]
-
-
Final Disposal :
-
Do not dispose of this chemical down the drain under any circumstances.[7][16]
-
Once the waste container is full (typically 90% capacity to allow for expansion), or when the experiment is complete, arrange for pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE : Before attempting cleanup, don the appropriate PPE as outlined in section 2.2.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup : Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[17] Label the container appropriately.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Report : Report all spills to your laboratory supervisor and the EHS department, following institutional protocols.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. mn.uio.no [mn.uio.no]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. technopharmchem.com [technopharmchem.com]
A Senior Application Scientist's Guide to Handling 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
This guide provides an in-depth operational plan for the safe handling, use, and disposal of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde. As a compound frequently utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research, a robust understanding of its specific hazards is paramount. This document moves beyond mere compliance, offering a framework grounded in chemical causality to ensure the safety of all laboratory personnel.
Hazard Analysis: Understanding the Compound's Reactivity and Toxicity
This compound is an aromatic aldehyde containing a trifluoromethyl group. This structure informs our safety protocol. The aldehyde group can cause irritation, while the fluorinated aromatic moiety necessitates caution due to the potential for persistence and unique metabolic pathways. The primary hazards are identified not just from regulatory data sheets but from an understanding of the functional groups present.
| Hazard Category | Description | Primary Mitigation Strategy |
| Skin & Eye Irritation | As with many aldehydes, this compound can cause irritation upon contact with skin and eyes.[1][2][3] Prolonged exposure may lead to dermatitis.[1] | Use of appropriate gloves and chemical splash goggles is mandatory. A face shield is required for splash-prone procedures. |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2] This risk is elevated at higher temperatures. | All handling of the compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[4] |
| Ingestion Hazard | The compound is classified as harmful if swallowed.[5][6] | Strict prohibition of eating, drinking, or smoking in the laboratory.[5] Wash hands thoroughly after handling.[2] |
| Combustibility | While not highly flammable, the compound is a combustible liquid and can form explosive mixtures with air upon intense heating.[2][7] | Store away from heat, sparks, and open flames.[2][8] Use non-sparking tools for handling.[2] |
| Environmental Hazard | Some related compounds are noted as being toxic to aquatic life with long-lasting effects.[9] Spills must be prevented from entering drains or waterways.[1][9][6] | Contain all spills and dispose of waste through approved channels. Do not allow wash water to enter drains.[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a system designed to provide layered protection against the specific risks identified above.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary defense is the engineering control. All weighing, transferring, and reaction setup involving this compound must occur inside a properly functioning and certified chemical fume hood.[4] This minimizes inhalation exposure, which is a critical risk vector.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2][4]
-
Enhanced Requirement: For procedures with a higher risk of splashing (e.g., transfers of quantities >100 mL, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4]
Hand Protection
The choice of glove material is critical for handling fluorinated organic compounds.
-
Incidental Contact: For routine handling where contact is unlikely, double-gloving with standard nitrile gloves is an acceptable practice. Inspect gloves before each use and remove and replace them immediately if contamination is suspected.
-
Extended Contact or Spills: For situations involving potential immersion or significant contamination, such as during a spill cleanup, heavier-duty gloves are required. Neoprene or Silver Shield®/4H® gloves offer more robust protection against a broader range of chemicals, including those with aromatic and fluorinated structures.[10][11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[4]
Body Protection
-
A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and potential ignition sources.[4]
-
For larger-scale operations (>1 L), a chemical-resistant apron should be worn over the lab coat.
-
Ensure full-length pants and closed-toe shoes are worn.
Respiratory Protection
Respiratory protection should not be necessary under normal operating conditions where a fume hood is used. However, in the event of a significant spill or failure of engineering controls, a full-face respirator with a multi-gas/vapor cartridge (e.g., protecting against organic vapors and acid gases like HF) should be used by trained emergency personnel.[4][11]
Operational and Disposal Plans
A safe experiment begins before the container is opened and ends only after all waste is properly segregated.
Pre-Handling Safety Checklist
-
Verify the chemical fume hood has been certified within the last year.
-
Locate the nearest safety shower and eyewash station.[8][10] Confirm the access path is clear.
-
Ensure all required PPE is available and in good condition.
-
Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) readily accessible.[1]
-
Prepare a designated hazardous waste container, properly labeled for halogenated organic waste.
Procedural Workflow: PPE Donning and Doffing
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Chemical Handling and Disposal Workflow
This diagram illustrates the lifecycle of the chemical within a single experimental session.
Caption: Experimental Workflow for Chemical Handling.
Decontamination and Disposal Plan
-
Decontamination: All glassware and equipment that have been in contact with the compound must be decontaminated. Rinse surfaces with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinse as hazardous waste.
-
Waste Disposal: All waste, including contaminated solids (gloves, absorbent pads, weigh paper) and liquid waste, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[8] Never dispose of this chemical down the drain.[1] Consult with your institution's Environmental Health & Safety (EHS) department for final disposal procedures, as regulations vary.[2][9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wcu.edu [wcu.edu]
- 9. fishersci.com [fishersci.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
